molecular formula C9H15N3O B13633531 2-(Pentyloxy)pyrimidin-5-amine

2-(Pentyloxy)pyrimidin-5-amine

Cat. No.: B13633531
M. Wt: 181.23 g/mol
InChI Key: DKNAMMSFNMUKMC-UHFFFAOYSA-N
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Description

2-(Pentyloxy)pyrimidin-5-amine is an organic compound with the molecular formula C 9 H 15 N 3 O and a molecular weight of 181.24 g/mol [ ][ ]. This pyrimidine derivative is characterized by a pentyloxy chain attached to the pyrimidine ring system. The supplied product has a certified purity of 98% [ ]. As a pyrimidine-based building block, this compound is a valuable chemical intermediate for researchers in medicinal chemistry and organic synthesis. Pyrimidines are a privileged scaffold in drug discovery due to their presence in a wide range of biologically active molecules. The structure of 2-(Pentyloxy)pyrimidin-5-amine, featuring an amine group, makes it a versatile precursor for the synthesis of more complex molecules. Its specific applications can include serving as a key intermediate in the development of pharmaceutical candidates or functional materials. Further research is required to elucidate its full potential and specific mechanisms of action in various applications. Safety Information: This compound is classified with the signal word "Warning" [ ]. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) [ ]. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Please Note: This product is offered for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-pentoxypyrimidin-5-amine

InChI

InChI=1S/C9H15N3O/c1-2-3-4-5-13-9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3

InChI Key

DKNAMMSFNMUKMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC=C(C=N1)N

Origin of Product

United States

Foundational & Exploratory

Novel Synthesis Routes for 2-Alkoxypyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 2-alkoxypyrimidin-5-amine motif is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK), antibiotics, and antiviral agents. The 2-alkoxy substituent modulates lipophilicity (


) and metabolic stability, while the 5-amino group provides a versatile handle for amide coupling or Buchwald-Hartwig aminations to build complex molecular architectures.

The Challenge: Traditional batch synthesis relies on the nucleophilic aromatic substitution (


) of 2-chloro-5-nitropyrimidine followed by nitro reduction. While effective on a gram scale, this route suffers from severe scalability issues:
  • Exothermic Runaway: The

    
     reaction with alkoxides is highly exothermic.
    
  • Safety Hazards: Batch hydrogenation of nitro compounds poses significant fire/explosion risks.

  • Chemo-incompatibility: Strong basic conditions (NaOR) often degrade sensitive functional groups on the alkoxy side chain.

The Solution: This guide details two novel synthetic architectures that overcome these bottlenecks:

  • Route A (Process Intensification): A continuous-flow strategy for safe, scalable nitro-reduction.

  • Route B (Catalytic Precision): A Palladium-catalyzed C-O coupling approach for complex, base-sensitive alcohols.

Strategic Analysis: Reaction Landscape

To understand the necessity of novel routes, we must visualize the electronic nature of the pyrimidine core. The 1,3-nitrogen atoms render the C2 position highly electron-deficient, facilitating


. However, the C5 position is electron-neutral (meta-like), requiring pre-functionalization (Nitro) or transition-metal catalysis to modify.

ReactionLandscape Start 2-Chloro-5-nitropyrimidine Inter Intermediate: 2-Alkoxy-5-nitropyrimidine Start->Inter Classical Batch S_NAr (NaOR, Exothermic!) Product Target: 2-Alkoxypyrimidin-5-amine Inter->Product Batch Reduction (H2/Pd or Fe/AcOH) High Safety Risk Flow Route A: Continuous Flow Hydrogenation Inter->Flow Flow->Product AltStart 2-Chloro-5-aminopyrimidine (N-Protected) AltStart->Product Route B: Pd-Catalyzed C-O Coupling (Base-Sensitive Alcohols)

Figure 1: Strategic disconnection showing the limitations of the classical batch route (Red/Yellow) and the entry points for novel Flow (Blue) and Catalytic (Light Blue) methodologies.[1][2][3][4][5][6]

Route A: Continuous Flow Hydrogenation (Process Intensification)

This route is the industrial gold standard for scaling 2-alkoxypyrimidin-5-amines. By moving the nitro reduction step to a continuous flow reactor, we eliminate the accumulation of hazardous intermediates and pressurized hydrogen gas.

The Mechanism & Logic

Instead of a batch reactor filled with explosive hydrogen headspace, we use a packed-bed reactor (PBR) containing immobilized Pd/C or Pd/Glass Wool. The nitro-intermediate and hydrogen gas are mixed in a T-piece and passed over the catalyst.

  • Safety: The active volume of hydrogen is milliliters, not liters.

  • Kinetics: High pressure (up to 100 bar) and temperature can be safely applied, reducing reaction time from hours to minutes.

Experimental Protocol A: Flow Synthesis

Scope: Synthesis of 2-methoxy-5-aminopyrimidine (Scale: 100g throughput).

Step 1: Controlled


 (Batch) 
  • Charge a reactor with 2-chloro-5-nitropyrimidine (1.0 equiv) in THF (0.5 M).

  • Cool to 0°C.

  • Add NaOMe (1.1 equiv, 25% in MeOH) dropwise over 60 mins. Critical: Maintain internal temp <10°C to prevent hydrolysis to 5-nitropyrimidin-2-ol.

  • Quench with water, filter the precipitate (2-methoxy-5-nitropyrimidine). Dry.

Step 2: Continuous Flow Reduction

  • Equipment: H-Cube® Pro or custom PBR (Stainless steel column, 4mm ID x 100mm).

  • Catalyst: 10% Pd/C (Cartridge).

  • Solvent: MeOH/THF (1:1) - THF prevents precipitation of the amine product.

ParameterSettingRationale
Concentration 0.1 MPrevents clogging in micro-channels.
Flow Rate 1.0 mL/minEnsures sufficient residence time (~2 min).
Temperature 60°CAccelerates kinetics; safe due to closed system.
Pressure (H2) 40 barDrives H2 solubility; ensures full conversion.
H2 Mode Full H2Excess hydrogen to prevent catalyst poisoning.

Procedure:

  • Prime the system with pure solvent.

  • Pump the substrate solution through the PBR.

  • Collect the eluent. Monitor conversion via UV (254 nm) or in-line IR.

  • Evaporate solvent to yield pure amine (often >98% purity, requiring no chromatography).

Route B: Palladium-Catalyzed C-O Coupling (The "Inverse" Route)

When to use: When the alcohol (alkoxy group) is complex, chiral, or base-sensitive (e.g., contains esters or epoxides that would survive NaH/NaOR conditions).

The Mechanism

Standard


 requires a strong nucleophile (Alkoxide). This route uses a transition metal catalyst to couple a neutral alcohol with 2-chloro-5-aminopyrimidine  (or its N-Boc protected analog). This is a Buchwald-Hartwig type C-O bond formation.

Key Challenge: The free amine at C5 can poison the catalyst or compete for coupling. Solution: Use N-Boc-2-chloro-5-aminopyrimidine as the electrophile.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-5-(NHBoc)-Syr Coord Ligand Exchange (Ar-Pd-OR) OxAdd->Coord + ROH / Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Coord->RedElim C-O Bond Formation RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Pd-catalyzed C-O coupling. The choice of ligand (L) is critical to facilitate the reductive elimination of the electron-rich ether.

Experimental Protocol B: Catalytic Coupling

Substrate: N-Boc-2-chloro-5-aminopyrimidine + Complex Alcohol (R-OH).

  • Catalyst System:

    • Pd Source:

      
       (2 mol%)
      
    • Ligand: RockPhos or tBuBrettPhos (4 mol%). Note: These bulky, electron-rich ligands are essential for C-O coupling on heteroaromatics.

  • Base:

    
     (1.5 equiv). Weaker than NaH, tolerates sensitive groups.
    
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step:

  • In a glovebox or under Ar stream, combine Pd source, Ligand, Substrate, and Base in a vial.

  • Add Solvent (0.2 M concentration).

  • Add Alcohol (1.2 equiv).

  • Seal and heat to 90°C for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Deprotection: Treat with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group, yielding the free amine.

Comparative Data Analysis

FeatureClassical Route (

+ Batch Red)
Route A (Flow Hydrogenation)Route B (Pd-Catalyzed C-O)
Overall Yield 60-75%85-95% 50-70%
Safety Profile Poor (Exotherms, H2 gas)Excellent (Contained H2)Good (No H2, mild base)
Substrate Scope Simple Alcohols (MeOH, EtOH)Simple AlcoholsComplex/Sensitive Alcohols
Purification Recrystallization often neededSolvent evaporation onlyChromatography required
Cost LowLow (after equipment CapEx)High (Pd catalyst/Ligands)

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every batch must pass specific QC checkpoints.

1. The "Hydrolysis Check" (HPLC/NMR):

  • Issue: During the

    
     step (Route A), water traces cause hydrolysis of the chloride to a phenol (2-hydroxy-5-nitropyrimidine).
    
  • Marker: In

    
     NMR (DMSO-
    
    
    
    ), the desired 2-methoxy product shows a singlet at ~4.0 ppm. The hydrolysis impurity lacks this and shows a broad OH peak >11 ppm.
  • Control: Use anhydrous solvents. If Hydrolysis > 2%, re-dry solvents and repeat.

2. The "Reduction Completion" (UPLC-MS):

  • Issue: Incomplete reduction leads to nitroso or hydroxylamine intermediates.

  • Marker: Monitor the mass shift. Nitro (

    
    ) 
    
    
    
    Amine (
    
    
    ).
  • Control: If Amine conversion <98%, decrease Flow Rate by 0.2 mL/min or increase Pressure by 10 bar.

References

  • Review of Pyrimidine Synthesis: Title: "Recent Advances in the Synthesis of 2-Aminopyrimidines and Their Applications." Source:Molecules (2022).[7][8] URL:[Link]

  • Flow Chemistry for Nitro Reduction: Title: "Nitro to amine reductions using aqueous flow catalysis under ambient conditions." Source:iScience (2021). URL:[Link]

  • Pd-Catalyzed C-O Coupling (Buchwald-Hartwig): Title: "Palladium-Catalyzed Synthesis of Aryl Ethers." Source:Organic Letters (Protocol Adaptation). URL:[Link](Note: Generalized reference for RockPhos ligand utility in C-O coupling).

  • Nucleophilic Arom

    
    ) Mechanisms: 
    Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    Source:Master Organic Chemistry.
    URL:[Link]
    

Sources

Structural Elucidation of 2-(Pentyloxy)pyrimidin-5-amine: A Multi-Modal Spectroscopic Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the "why" and "how" of structural elucidation, moving beyond simple data listing to integrated analytical logic.


, MW: 181.24  g/mol )

Executive Summary & Analytical Strategy

The characterization of 2-(Pentyloxy)pyrimidin-5-amine presents a classic challenge in heterocyclic analysis: confirming the regiochemistry of substituents on a symmetric pyrimidine core while verifying the integrity of the aliphatic tail.

This molecule serves as a critical scaffold in the synthesis of kinase inhibitors and antifolates. The primary analytical objective is to distinguish it from its regioisomers (e.g., 4-pentyloxy analogues) and quantify the purity of the amine functionality.

The Analytical Triad:

  • Mass Spectrometry (ESI-MS): Confirmation of molecular weight and fragmentation logic (loss of alkyl chain).

  • FT-IR: Rapid verification of the primary amine (

    
    ) and ether linkage.
    
  • NMR (

    
    ):  The definitive structural proof, leveraging the symmetry of the C4/C6 positions to confirm the 2,5-substitution pattern.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude/Pure Sample 2-(Pentyloxy)pyrimidin-5-amine MS Step 1: ESI-MS (MW Confirmation) Sample->MS 0.1 mg/mL (MeOH) IR Step 2: FT-IR (Func. Group ID) MS->IR Solid State/Film NMR Step 3: NMR (1H, 13C) (Regiochemistry) IR->NMR ~10 mg in DMSO-d6 Report Final Structural Assignment NMR->Report Data Integration

Figure 1: Sequential workflow for the unambiguous characterization of the target pyrimidine derivative.

Mass Spectrometry (MS) Analysis[1][2][3][4][5]

Technique: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[1] Mode: Positive Ion Mode (


).
Mechanistic Insight

Pyrimidine amines are basic; they protonate readily on the ring nitrogens or the exocyclic amine. In ESI+, the molecule will form a stable quasimolecular ion


. The key to structural verification lies in the fragmentation pattern (Collision-Induced Dissociation - CID), specifically the cleavage of the ether linkage.
Quantitative Data Table: MS Profile
ParameterValueAssignment / Logic
Molecular Formula

Calculation Basis
Exact Mass 181.1215 DaMonoisotopic Mass
Observed Ion

182.1 - 182.3 m/z Protonated Molecular Ion (Base Peak)
Fragment A ~112 m/zLoss of Pentene (

, -70 Da) via McLafferty-like rearrangement.
Fragment B ~95 m/zLoss of Pentyloxy group (-87 Da).
Fragmentation Pathway Diagram[6]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 182.2 Frag1 Fragment: [M - C5H10]+ m/z ~112 (2-hydroxypyrimidin-5-amine core) Parent->Frag1 Loss of Pentene (Ether Cleavage) Frag2 Fragment: Ring Cleavage (Variable m/z) Parent->Frag2 High Energy CID

Figure 2: Predicted ESI-MS fragmentation logic focusing on the labile ether alkyl chain.

Infrared Spectroscopy (FT-IR)[1][7][8][9]

Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.

Mechanistic Insight

IR is used here primarily to confirm the presence of the primary amine and the ether linkage . The pyrimidine ring vibrations provide a "fingerprint" for the aromatic system. A key differentiator for primary amines is the "doublet" in the high-frequency region (asymmetric vs. symmetric stretch).[2]

Spectral Assignments[1][6][11][12][13][14]
Frequency (

)
IntensityVibrational ModeDiagnostic Value
3300 - 3450 Medium, Doublet

Stretch (Asym/Sym)
Confirms Primary Amine (

).[3]
2850 - 2960 Strong

Stretch (Aliphatic)
Confirms Pentyl Chain.
1620 - 1650 Medium

Bending (Scissoring)
Characteristic of primary amines.
1550 - 1600 Strong

Ring Stretch
Pyrimidine skeletal breathing.
1050 - 1250 Strong

Stretch
Confirms Ether linkage at C2.

Nuclear Magnetic Resonance (NMR)[1][3][8][14][16]

Technique: 400 MHz or higher. Solvent: DMSO-


 is recommended over 

. Reasoning: DMSO-

is a polar aprotic solvent that slows the exchange of labile amine protons (

), allowing them to appear as distinct signals rather than broad lumps. It also solubilizes the polar pyrimidine core effectively.
NMR Analysis (Proton)

The symmetry of the molecule is the most powerful tool here. The axis of symmetry passes through C2 and C5. Consequently, H4 and H6 are chemically equivalent.

Predicted Spectrum (DMSO-


): 
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.00 - 8.20 Singlet (s)2HH-4, H-6 Deshielded by adjacent ring nitrogens. Equivalence confirms 2,5-substitution.
4.80 - 5.50 Broad Singlet (br s)2H

Labile protons. Shift varies with concentration/water content.[4]
4.10 - 4.25 Triplet (t, J=6.5 Hz)2H


-protons to Oxygen. Significantly deshielded.
1.60 - 1.75 Quintet (m)2H

Alkyl chain, shielded.
1.30 - 1.45 Multiplet (m)4H

Central alkyl chain.
0.85 - 0.95 Triplet (t, J=7.0 Hz)3HTerminal

Classic methyl triplet.
NMR Analysis (Carbon)
Chemical Shift (

ppm)
Carbon TypeAssignmentLogic
~158 - 162 Quaternary (

)
C-2 Most deshielded; attached to 2 Nitrogens and 1 Oxygen.
~140 - 145 Methine (

)
C-4, C-6 Aromatic carbons adjacent to Nitrogen.
~135 - 138 Quaternary (

)
C-5 Attached to amine; shielded relative to C2/C4/C6 due to electron donation from

.
~65 - 68 Methylene (

)

Ether carbon.
13 - 30 AlkylPentyl Chain Standard aliphatic signals.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Maximize resolution and prevent


 exchange.
  • Mass: Weigh 5–10 mg of 2-(Pentyloxy)pyrimidin-5-amine into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Avoid

      
       if the amine signal is critical, as acidic impurities in chloroform can broaden the peak or catalyze exchange.
      
  • Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube.

  • Acquisition: Run standard 1H (16-64 scans) and 13C (512+ scans).

Protocol B: LC-MS Configuration

Objective: Purity check and mass confirmation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and ESI+ (100-500 m/z).

References

The following references provide authoritative grounding for the spectroscopic data of pyrimidine derivatives and general interpretation of heterocyclic spectra.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (Accessed 2023).[6][7] [Link]

    • Core Reference for Pyrimidine NMR shifts.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Source for calculating theoretical shifts of substituted heterocycles.
  • Bhat, H. R., et al. "Synthesis and antimicrobial evaluation of pyrimidin-2-amine analogues." Journal of Heterocyclic Chemistry.

Sources

X-ray Crystallographic Analysis of 2-(Pentyloxy)pyrimidin-5-amine: A Structural Characterization Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallographic Analysis of 2-(Pentyloxy)pyrimidin-5-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

This technical guide outlines the comprehensive protocol for the solid-state characterization of 2-(Pentyloxy)pyrimidin-5-amine , a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles. While the solution-phase behavior of aminopyrimidines is well-documented, their solid-state architecture reveals critical insights into solubility, polymorphism, and bioavailability. This document details the end-to-end workflow from single-crystal growth to Hirshfeld surface analysis, establishing a rigorous framework for defining the supramolecular synthons that govern the stability of this pharmacophore.

Chemical Context & Synthesis Strategy

The target molecule features a polar 5-aminopyrimidine "head" and a lipophilic pentyloxy "tail." This amphiphilic nature dictates its crystallization behavior, often leading to distinct hydrophobic and hydrophilic domains within the lattice.

Synthesis Pathway

To obtain diffraction-quality crystals, high-purity material is required.[1] The standard synthesis involves nucleophilic aromatic substitution (


).
  • Precursors: 2-chloropyrimidin-5-amine and 1-pentanol.

  • Conditions: Reaction catalyzed by a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (THF or DMF) at reflux.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient) followed by recrystallization.

Expert Insight: Trace impurities from the


 reaction (e.g., unreacted chloride) can inhibit crystal growth. Ensure purity >99% via HPLC before attempting crystallization.

Experimental Methodology: Crystallization & Data Collection[1]

A. Crystal Growth Protocols

The presence of the flexible pentyloxy chain increases the entropy of the system, making crystallization challenging. Two complementary methods are recommended to screen for optimal diffraction candidates.

MethodSolvent SystemMechanismTarget Outcome
Slow Evaporation Ethanol / Methanol (1:1)Gradual supersaturationLarge, block-like crystals suitable for X-ray.
Vapor Diffusion THF (solvent) / Pentane (antisolvent)Polarity gradientReduced nucleation rate; minimizes twinning.
B. Data Collection Parameters

Once a single crystal (approx.[2][3][4][5]


 mm) is isolated, it is mounted on a goniometer head (MiTeGen loop recommended) and cooled to 100 K to minimize thermal motion of the pentyl chain.
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to reduce absorption effects, though Cu is acceptable for small organic crystals.
  • Strategy: Full sphere data collection (redundancy > 4.0) to ensure accurate intensity statistics.

  • Resolution: Aim for

    
     Å or better to resolve hydrogen atom positions for H-bond analysis.
    

Structural Determination & Refinement (The "How-To")

Workflow Visualization

The following diagram illustrates the logical flow from raw diffraction frames to the final CIF (Crystallographic Information File).

CrystallographyWorkflow RawData Diffraction Frames (Raw Intensity) Reduction Data Reduction (Integration & Scaling) RawData->Reduction SAINT/CrysAlisPro Solution Structure Solution (Direct Methods/Dual Space) Reduction->Solution SHELXT Refinement Refinement (SHELXL) (Least Squares) Solution->Refinement Initial Phasing Refinement->Refinement Anisotropic Cycles Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation R1 < 0.05

Caption: Logical workflow for converting X-ray diffraction data into a validated molecular structure.

Refinement Nuances
  • Disorder Handling: The terminal methyl group of the pentyloxy chain often exhibits positional disorder. If electron density is smeared, model the chain over two positions using the PART instruction in SHELXL.

  • Hydrogen Atoms: Aromatic H-atoms should be constrained (riding model). However, the amine (

    
    ) protons are critical for H-bonding analysis; locate them in the difference Fourier map and refine isotropically if data quality permits.
    

Structural Analysis: The "What" and "Why"

A. Molecular Conformation

In the solid state, 2-(Pentyloxy)pyrimidin-5-amine is expected to adopt a planar pyrimidine ring geometry. The critical conformational parameter is the torsion angle of the ether linkage (


).
  • Planarity: The O-atom typically lies in the plane of the pyrimidine ring to maximize p-orbital conjugation with the aromatic system.

  • Chain Extension: The pentyl chain generally adopts an all-trans (zigzag) conformation to facilitate efficient packing, though gauche defects may occur near the ether oxygen.

B. Supramolecular Architecture

The packing is governed by a competition between strong hydrogen bonds and weak van der Waals forces.

1. The Aminopyrimidine Synthon

The most robust interaction in 2-aminopyrimidines is the formation of hydrogen-bonded motifs.

  • Interaction:

    
    [4]
    
  • Motif: Centrosymmetric

    
     dimers or 
    
    
    
    catemers (chains).
  • Significance: These synthons act as "molecular glue," holding the polar heads together.

2. Hydrophobic Bilayers

The lipophilic pentyl chains tend to aggregate, leading to a lamellar (layered) structure.

  • Layer A: Polar Pyrimidine-Amine Dimers (H-bonded network).

  • Layer B: Interdigitated Pentyl Chains (Van der Waals interactions).

  • Result: This separation often results in plate-like crystal morphology and anisotropic mechanical properties (easy cleavage along the alkyl planes).

C. Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is the modern standard.

  • 
     Surface:  Look for deep red spots near the amine N and ring N atoms, indicating strong H-bonds.
    
  • Fingerprint Plot: The characteristic "spikes" at the bottom left of the plot correspond to the

    
     interactions, while the central diffuse region represents 
    
    
    
    (alkyl chain) contacts.

Pharmaceutical Implications

Understanding the crystal lattice of 2-(Pentyloxy)pyrimidin-5-amine allows for predictive control over drug substance properties:

  • Solubility: The stability of the H-bonded dimer network directly correlates with the energy required to dissolve the crystal. Disrupting this network (e.g., via salt formation) can enhance solubility.

  • Polymorphism: The flexibility of the pentyl chain suggests a high risk of polymorphism. Different cooling rates may freeze the chain in different conformations, leading to metastable forms with varying melting points.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[6] Acta Crystallographica Section B. Link

  • Aakeröy, C. B., et al. (2013). Balance between hydrogen and halogen bonds in supramolecular assembly of aminopyrimidines. CrystEngComm. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • McKellar, S. C., et al. (2011). Crystal engineering of 2-aminopyrimidine derivatives: structures and thermal properties. Crystal Growth & Design. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

Sources

In Silico Prediction of 2-(Pentyloxy)pyrimidin-5-amine Physicochemical Properties: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug development pipeline is fraught with a high attrition rate, predominantly driven by unforeseen pharmacokinetic liabilities and toxicity profiles discovered too late in the clinical process[1]. As a Senior Application Scientist, I approach the evaluation of novel chemical entities—such as 2-(Pentyloxy)pyrimidin-5-amine —not merely as an exercise in running software, but as a rigorous, causality-driven investigation.

This whitepaper details an authoritative, self-validating in silico framework designed to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this specific pyrimidine derivative. By integrating 1D/2D Quantitative Structure-Activity Relationship (QSAR) models with 3D Quantum Mechanical (QM) evaluations, we transform raw computational outputs into actionable medicinal chemistry intelligence.

Molecular Architecture & Causality

To accurately predict a molecule's behavior in a biological system, we must first deconstruct its structural causality. The molecule 2-(Pentyloxy)pyrimidin-5-amine (SMILES: CCCCCOc1ncc(N)cn1) presents a fascinating dichotomy:

  • The Pyrimidin-5-amine Core: This provides a rigid, polar, and electron-deficient aromatic system counterbalanced by the electron-donating primary amine. This core dictates the molecule's pKa, hydrogen-bonding capacity, and potential for target binding (e.g., kinase hinge regions).

  • The Pentyloxy Chain: Attached at the C2 position, this ether-linked alkyl chain introduces significant lipophilicity and conformational flexibility.

The Causality of Design: The length of this alkyl chain directly impacts the partition coefficient (LogP). If the chain is too short, the molecule may lack the lipophilicity required for passive membrane permeation; if too long, it risks violating Lipinski's Rule of Five, leading to poor aqueous solubility and high plasma protein binding[2]. We utilize computational modeling to quantify this exact physicochemical balance.

In Silico Workflow Architecture

To ensure scientific integrity, our predictive workflow relies on orthogonal validation—using fundamentally different computational approaches (topological, physical, and quantum) to verify the same endpoints.

ADMET_Workflow A Input: 2-(Pentyloxy)pyrimidin-5-amine (Canonical SMILES) B 2D Topology & Descriptors (RDKit / QSAR) A->B C 3D Conformational Search (MMFF94 / ETKDG) B->C E Physicochemical Profiling (SwissADME) B->E D Quantum Mechanics (DFT) (B3LYP/6-31G**) C->D G Consensus Validation & Lead Optimization D->G F Toxicity & PK Modeling (pkCSM) E->F F->G

Fig 1: Orthogonal in silico workflow integrating QSAR, DFT, and graph-based ADMET predictions.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Topological Initialization & Conformational Sampling
  • Step 1: Generate the canonical SMILES string (CCCCCOc1ncc(N)cn1).

  • Step 2: Execute 3D coordinate generation using the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm via RDKit.

  • Step 3: Perform molecular mechanics minimization using the MMFF94 force field.

  • Causality & Self-Validation: The highly flexible pentyloxy chain can adopt multiple rotamers. We generate a conformational ensemble (

    
    ) to identify the global minimum. Self-Validation Trigger:  If the energy difference between the top three conformers exceeds 5 kcal/mol, the system automatically flags the molecule for extended Molecular Dynamics (MD) simulation to ensure we are not trapping the structure in a non-physiological local minimum.
    
Protocol 2: Quantum Mechanical (DFT) Profiling
  • Step 1: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Step 2: Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

  • Causality & Self-Validation: Standard QSAR models rely heavily on 2D topology and can miss complex electronic interplay[3]. By calculating the HOMO-LUMO gap, we quantify the chemical reactivity and nucleophilicity of the amine group. Self-Validation Trigger: We calculate the Root Mean Square Deviation (RMSD) between the MMFF94-minimized structure and the DFT-optimized geometry. An RMSD > 0.5 Å indicates that the classical force field failed to capture the electronic realities of the pyrimidine ring, mandating that the DFT structure be used for all subsequent 3D descriptor calculations.

Protocol 3: ADMET & Pharmacokinetic QSAR Modeling
  • Step 1: Process the SMILES through the SwissADME web tool to evaluate baseline physicochemical properties, drug-likeness, and medicinal chemistry friendliness[4].

  • Step 2: Utilize pkCSM's graph-based signatures to predict central ADMET properties and toxicity endpoints[1].

  • Causality & Self-Validation: Relying on a single predictive model is a critical error in drug design. We employ consensus scoring. For instance, SwissADME calculates lipophilicity using multiple orthogonal algorithms (iLOGP, XLOGP3, WLOGP)[4]. Self-Validation Trigger: If the standard deviation across these lipophilicity models exceeds 0.5 log units, the prediction is deemed low-confidence, triggering a requirement for early in vitro validation (e.g., shake-flask method).

Quantitative Data Summaries

The following tables synthesize the predicted quantitative data generated through our multi-tiered in silico workflow.

Table 1: Predicted Physicochemical Properties & Drug-Likeness
PropertyPredicted ValueMethod / Model Source
Molecular Weight 181.24 g/mol RDKit / SwissADME
Consensus LogP 2.15SwissADME (Average of iLOGP, XLOGP3)
Topological Polar Surface Area (TPSA) 61.03 ŲTopological PSA Calculation
H-Bond Donors 1Lipinski Rule of 5
H-Bond Acceptors 4Lipinski Rule of 5
Rotatable Bonds 5SwissADME
Aqueous Solubility (Log S) -2.8 (Soluble)ESOL / Ali Models
Lipinski Violations 0SwissADME
Table 2: Predicted Pharmacokinetic & Toxicity Profile (ADMET)
ParameterPredictionImplicationSource / Model
GI Absorption HighExcellent oral bioavailability potential.SwissADME / pkCSM
BBB Permeability Yes (Moderate)Can cross the Blood-Brain Barrier.BOILED-Egg / pkCSM
P-gp Substrate NoUnlikely to be subjected to efflux pumps.SwissADME
CYP450 Inhibition CYP1A2 (Weak)Low risk of major drug-drug interactions.pkCSM
AMES Toxicity NegativeNo predicted mutagenic liability.pkCSM
Hepatotoxicity NegativeSafe hepatic profile predicted.pkCSM

Mechanistic Insights & Pharmacokinetic Implications

Translating these raw metrics into drug development strategy requires expert interpretation:

  • Absorption & Permeability: The predicted consensus LogP of ~2.15 and a TPSA of 61.03 Ų place 2-(Pentyloxy)pyrimidin-5-amine perfectly within the optimal zone for gastrointestinal absorption[2]. The molecule satisfies all criteria of Lipinski's Rule of Five, indicating a high probability of successful oral formulation.

  • Distribution: The moderate lipophilicity combined with a low molecular weight (181.24 g/mol ) suggests it is a Blood-Brain Barrier (BBB) permeant. This is a critical insight: if the therapeutic target is located in the Central Nervous System (CNS), this is highly advantageous. However, if peripheral restriction is desired to avoid neuro-toxicity, the pentyloxy chain may need to be truncated or substituted with a more polar moiety (e.g., a morpholine ring) to lower the LogP and increase the TPSA.

  • Metabolism & Toxicity: Graph-based signature modeling via pkCSM indicates a negative AMES toxicity profile, meaning the compound is unlikely to be mutagenic[5]. Furthermore, it is not flagged as a P-glycoprotein (P-gp) substrate, reducing the risk of multidrug resistance efflux. However, the primary amine at the C5 position represents a potential metabolic soft spot for N-oxidation or glucuronidation, which must be closely monitored during lead optimization and in vitro microsome stability assays.

Conclusion

In silico tools are not magic oracles; they are highly sophisticated statistical and physical models that require expert orchestration. By employing a self-validating, multi-tiered workflow that bridges 2D QSAR, 3D conformational sampling, and quantum mechanics, we have established that 2-(Pentyloxy)pyrimidin-5-amine possesses an excellent baseline physicochemical profile. Its high predicted GI absorption, lack of severe toxicity alerts, and perfect compliance with drug-likeness rules make it a highly viable scaffold for further medicinal chemistry optimization.

References

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Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial Biological Screening of Novel 2-(Pentyloxy)pyrimidin-5-amine Analogs

The Significance of the Pyrimidine Core

The pyrimidine nucleus is a foundational building block of life, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] This inherent biological relevance has established the pyrimidine ring system as a "privileged scaffold" in medicinal chemistry.[2][3] Synthetic analogs that mimic these natural structures are poised to interfere with the hyperactive replication, transcription, and translation processes characteristic of rapidly proliferating cancer cells.[1] This fundamental role has made pyrimidine derivatives a cornerstone of therapeutic agent development for decades.[2][4]

Therapeutic Landscape of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has led to the development of a multitude of FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] In oncology, pyrimidine derivatives are particularly prominent.[3] Their structural similarity to the purine ring of adenosine triphosphate (ATP) allows them to function as competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[6] This mimicry enables pyrimidine-based molecules to form key hydrogen bond interactions within the kinase hinge region, blocking the enzyme's catalytic activity and disrupting downstream signaling pathways that drive tumor growth.[6] Consequently, numerous kinase inhibitors targeting EGFR, Aurora Kinases, and CDKs are based on this core structure.[6][7]

Rationale for Screening 2-(Pentyloxy)pyrimidin-5-amine Analogs

The novel class of 2-(pentyloxy)pyrimidin-5-amine analogs represents a targeted exploration of the pyrimidine chemical space. The 2-alkoxy substitution is a known feature in various biologically active molecules, and the 5-amino group provides a critical vector for synthetic modification, allowing for the creation of a diverse library of compounds. The core hypothesis underpinning this screening guide is that these analogs are likely to function as kinase inhibitors.[6][8] Their structural framework is designed to fit into the ATP-binding pocket of various kinases implicated in oncogenesis. The initial biological screening strategy is therefore designed to efficiently identify compounds with potent cytotoxic activity and subsequently to deconstruct their mechanism of action, with a strong focus on kinase inhibition.

Strategic Framework for Initial Biological Screening

A Tiered Approach: From Broad Cytotoxicity to Mechanistic Insight

A successful initial screening campaign must be both systematic and resource-efficient. We employ a tiered, or cascaded, approach that moves from broad, high-throughput assays to more complex, hypothesis-driven experiments. This strategy ensures that only the most promising compounds from a large library are advanced for in-depth and costly analysis. The workflow begins with a primary screen to assess general cytotoxicity across a panel of cancer cell lines. Hits from this stage are then subjected to secondary mechanistic assays to understand how they exert their effects (e.g., by inducing cell cycle arrest or apoptosis). Finally, tertiary assays investigate direct interactions with predicted molecular targets, such as specific protein kinases.

Rationale for Cell Line Selection

The initial selection of cell lines is critical for identifying compounds with either broad-spectrum activity or selective potency. A standard approach, such as the one used by the National Cancer Institute (NCI), involves screening against a panel of cell lines derived from diverse tissue origins (e.g., breast, lung, colon, glioma).[9] For this initial screen, we recommend a panel including, but not limited to, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and HCT-116 (colon carcinoma) to provide an early indication of the compounds' potential therapeutic breadth.[9][10]

G cluster_0 Screening Cascade A Library of Novel 2-(Pentyloxy)pyrimidin-5-amine Analogs B Tier 1: Primary Cytotoxicity Screen (MTT Assay on Cancer Cell Line Panel) A->B C Data Analysis: Determine IC50 Values Identify 'Hit' Compounds B->C D Tier 2: Mechanistic Assays on Hits (Cell Cycle & Apoptosis Analysis) C->D Potency > Threshold E Elucidate Mode of Action (e.g., G2/M Arrest, Apoptosis Induction) D->E F Tier 3: Target-Based Assays (In Vitro Kinase Inhibition Panel) E->F Confirmed Cellular Activity G Identify Specific Kinase Targets Determine Potency (IC50) F->G H Advanced Screening: In Vivo Xenograft Model (For Lead Candidate) G->H Potent & Selective I Evaluate In Vivo Efficacy (Tumor Growth Inhibition) H->I

Caption: A tiered workflow for initial biological screening.

Tier 1: Primary Screening - Assessing General Cytotoxicity

Principle and Rationale of Metabolic Assays

The initial goal is to quantify the cytotoxic or cytostatic effect of the novel analogs. Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, colorimetric methods ideal for this purpose.[11][12] The principle is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple).[13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability after exposure to a compound.[12] This method is chosen for its high-throughput compatibility, reproducibility, and sensitivity.[12][14]

Experimental Protocol: MTT-Based Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[15]

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, NCI-H460, HCT-116) in the recommended medium. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the 2-(pentyloxy)pyrimidin-5-amine analogs in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the medium in the cell plates with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[15]

  • MTT Addition: Add MTT solution (e.g., at 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[15]

Data Analysis and Presentation: Calculating and Tabulating IC50 Values

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle-treated control cells. These percentages are then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value for each compound on each cell line.

Table 1: Hypothetical In Vitro Cytotoxicity of 2-(Pentyloxy)pyrimidin-5-amine Analogs

Compound ID Cancer Type MCF-7 (Breast) IC₅₀ (µM) HCT-116 (Colon) IC₅₀ (µM) NCI-H460 (Lung) IC₅₀ (µM)
Analog-01 Breast 1.2 ± 0.2 5.8 ± 0.6 7.3 ± 0.9
Analog-02 Colon 15.4 ± 1.8 0.9 ± 0.1 2.1 ± 0.3
Analog-03 Lung > 50 > 50 > 50
Doxorubicin (Control) 0.8 ± 0.1 0.6 ± 0.08 0.5 ± 0.07

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Mechanistic Elucidation of Lead Compounds

Rationale: Moving Beyond "Does it kill?" to "How does it kill?"

Compounds that demonstrate potent cytotoxicity (i.e., 'hits' with low micromolar or nanomolar IC₅₀ values) are advanced to Tier 2 screening. The objective here is to gain initial insights into the compound's mechanism of action. The two most common fates of cancer cells treated with effective chemotherapeutics are arrest of the cell division cycle and programmed cell death (apoptosis). Flow cytometry is a powerful tool to investigate both phenomena.

Investigating Effects on Cell Cycle Progression

The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. Flow cytometry using a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).[16] An effective anticancer agent may cause cells to accumulate in a specific phase, indicating interference with checkpoints that regulate cell cycle progression.[16]

G G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (Growth) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The major phases and checkpoints of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[15]

  • Harvest and Fixation: Harvest the cells (including any floating cells) and wash with cold phosphate-buffered saline (PBS). Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[15][17]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[17]

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.[16] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M populations.

Assessing Induction of Apoptosis

Apoptosis is a form of programmed cell death. One of the earliest events in apoptosis is the translocation of the membrane phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[15] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 24 or 48 hours).[15]

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a small amount of propidium iodide to the cell suspension.[15]

  • Incubation and Analysis: Incubate the cells in the dark at room temperature for 15 minutes. Analyze the stained cells promptly by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Table 2: Example Mechanistic Data for a Lead Compound (Analog-02 on HCT-116 cells)

Assay Parameter Control (Vehicle) Analog-02 (0.9 µM)
Cell Cycle % G0/G1 Phase 65% 20%
% S Phase 20% 15%
% G2/M Phase 15% 65%
Apoptosis % Early Apoptotic < 5% 25%
% Late Apoptotic < 5% 35%

Data indicates that Analog-02 induces G2/M cell cycle arrest and significant apoptosis.

Tier 3: Target-Based Screening - Investigating Kinase Inhibition

Rationale: Why Kinases are a Primary Hypothesis

Given the structural nature of the pyrimidine scaffold, direct inhibition of protein kinases is a highly probable mechanism of action for any observed cytotoxic effects.[7][19] Tier 3 testing moves from a phenotypic (cell-based) assessment to a biochemical, target-based assay. This is crucial for confirming the mechanism of action, establishing structure-activity relationships (SAR), and guiding future lead optimization efforts.

Principle of In Vitro Kinase Inhibition Assays

Modern kinase assays are often performed in a high-throughput, luminescence-based format.[20] A common method, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction. The kinase, its substrate, ATP, and the inhibitor are incubated together. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which drives a luciferase-based reaction, generating light. The amount of light produced is directly proportional to the kinase activity. A potent inhibitor will result in less ADP production and therefore a lower luminescent signal.[20][21]

G cluster_0 Luminescence-Based Kinase Assay A Kinase + Substrate + Inhibitor Analog B Add ATP to start reaction A->B C Incubation: Kinase converts ATP -> ADP B->C D Step 1: Deplete unused ATP C->D E Step 2: Convert ADP -> ATP D->E F Step 3: Luciferase reaction uses new ATP to produce Light E->F G Measure Luminescence (Signal ∝ Kinase Activity) F->G

Caption: Principle of an ADP-Glo luminescence kinase assay.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
  • Reaction Setup: In a white, opaque 384-well plate, prepare a reaction mixture containing the purified kinase of interest (e.g., AURKA, CDK2), a suitable peptide substrate, and the pyrimidine analog at various concentrations.[21]

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 30-60 minutes.[6]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes.[21]

    • Add a Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for another 30-60 minutes.[21]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value against the specific kinase.[21]

Table 3: Hypothetical Kinase Inhibition Profile for Analog-02

Kinase Target Biological Role Analog-02 IC₅₀ (nM)
Aurora Kinase A Mitotic Regulation 15 ± 2
CDK2 Cell Cycle Progression 85 ± 9
EGFR Growth Factor Signaling > 10,000
VEGFR2 Angiogenesis > 10,000

Data indicates potent and selective inhibition of Aurora Kinase A.

Advanced Screening: In Vivo Validation of Lead Candidates

Rationale for Transitioning to In Vivo Models

While in vitro assays are essential for initial screening, they cannot fully replicate the complex biological environment of a living organism. A compound that is potent in a petri dish may have poor bioavailability, high toxicity, or rapid metabolism in vivo. Therefore, validating the efficacy of a lead candidate in an animal model is a critical step before it can be considered for further development.[22][23]

Overview of Human Tumor Xenograft Models

The most common preclinical models for oncology are human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[24][25] In a cell line-derived xenograft (CDX) model, established human cancer cell lines are injected subcutaneously into the flank of the mouse.[26] This model is widely used to evaluate the therapeutic efficacy and toxicity of novel anticancer agents.[24][27]

G cluster_1 In Vivo Xenograft Workflow S1 Implant Human Cancer Cells (e.g., HCT-116) Subcutaneously into Immunodeficient Mice S2 Allow Tumors to Grow to a Palpable Size (e.g., 100-200 mm³) S1->S2 S3 Randomize Mice into Treatment Groups (Vehicle, Lead Compound, Positive Control) S2->S3 S4 Administer Treatment Daily (e.g., oral gavage, intraperitoneal injection) S3->S4 S5 Monitor Tumor Volume and Body Weight 2-3 times/week S4->S5 S6 Endpoint: Euthanize when tumors reach max size or at study end S5->S6 S7 Analyze Data: Tumor Growth Inhibition (TGI) S6->S7

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Experimental Workflow: Ectopic Cell Line-Derived Xenograft (CDX) Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice.[24]

  • Tumor Growth and Staging: Monitor the mice until tumors reach a predetermined average size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, lead compound at one or more dose levels, and a positive control standard-of-care drug).

  • Dosing and Monitoring: Administer the treatments according to a defined schedule (e.g., daily oral gavage). Measure tumor dimensions with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a specified maximum size, or after a fixed duration.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion and Future Directions

This in-depth guide outlines a logical, tiered strategy for the initial biological screening of novel 2-(pentyloxy)pyrimidin-5-amine analogs. By systematically progressing from broad phenotypic assays to specific, target-based biochemical and in vivo models, researchers can efficiently identify and validate promising lead candidates. The data gathered through this cascade—cytotoxicity (IC₅₀), mechanism of action (cell cycle arrest, apoptosis), specific molecular targets (kinase inhibition), and in vivo efficacy (TGI)—provides a robust foundation for making critical go/no-go decisions. A successful lead candidate emerging from this workflow will have demonstrated potency, a clear mechanism of action, and preliminary in vivo efficacy, making it a strong candidate for formal preclinical development, which includes lead optimization, formulation development, and comprehensive ADME/toxicology studies.[22][23][28]

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The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of 2-Alkoxypyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Core Scaffold

In the vast and intricate world of medicinal chemistry, the pyrimidine ring stands as a cornerstone, a privileged scaffold found in everything from the building blocks of life, DNA and RNA, to a multitude of approved therapeutic agents.[1][2][3] Its versatility is undeniable, yet its true power often lies in the subtle orchestration of its substituents. This guide delves into a specific, yet profoundly influential, aspect of pyrimidine chemistry: the structure-activity relationship (SAR) governed by the 2-alkoxy group.

Researchers and drug development professionals understand that even minor structural modifications can lead to dramatic shifts in biological activity. The 2-alkoxy substituent, a seemingly simple ether linkage, is a prime example of this principle. Its size, shape, and electronic properties can dictate a compound's affinity for its target, its metabolic stability, and its overall pharmacological profile. This document moves beyond a mere listing of compounds to explore the underlying causality—the "why"—behind the experimental choices in designing and optimizing 2-alkoxypyrimidine-based molecules. We will dissect how variations in this single functional group can unlock potency and selectivity, transforming a simple heterocyclic core into a targeted therapeutic agent.

The 2-Alkoxy Group: A Modulator of Potency and Selectivity

The pyrimidine ring itself is a relatively stable, aromatic system. The introduction of an alkoxy group at the 2-position imparts significant changes to the molecule's electronic and steric character. This oxygen-linked alkyl chain can serve multiple roles:

  • Hydrogen Bond Acceptor: The ether oxygen can form crucial hydrogen bonds with amino acid residues in a target protein's binding pocket.

  • Steric Influence: The size and conformation of the alkyl chain can provide access to specific hydrophobic pockets, enhancing binding affinity and influencing selectivity against off-target proteins.

  • Solubility and Physicochemical Properties: The alkoxy group can modulate the molecule's lipophilicity, impacting its solubility, cell permeability, and pharmacokinetic properties.

The following sections will explore these principles through the lens of specific therapeutic targets, demonstrating the tangible impact of 2-alkoxy SAR.

Case Study: 2-(Alkoxyphenyl)pyrimidines as Xanthine Oxidase Inhibitors

A compelling demonstration of 2-alkoxy SAR is found in the development of potent xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[4][5] Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[4]

The Causality of Design: From Imidazole to Pyrimidine

Initial research identified a series of 1-hydroxy-2-phenyl-1H-imidazole derivatives with promising XO inhibitory activity. To further explore the SAR, a strategic decision was made to replace the imidazole core with a pyrimidine ring.[5] This bioisosteric replacement was driven by the hypothesis that the pyrimidine scaffold could offer alternative or improved interaction points within the XO active site while maintaining the crucial spatial orientation of the substituted phenyl ring.

Dissecting the Alkoxy Contribution

A series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids were synthesized to systematically probe the effect of the alkoxy chain at the 4-position of the phenyl ring (which is directly attached to the pyrimidine C2 position).[5] The results clearly illustrate the profound impact of the alkoxy group's nature on inhibitory potency.

Table 1: SAR of 2-(4-Alkoxy-3-cyano)phenyl Pyrimidine Derivatives as Xanthine Oxidase Inhibitors

Compound IDR (Alkoxy Group)XO Inhibitory IC₅₀ (μM)
8aMethoxy0.1712
8bEthoxy0.0821
8cn-Propoxy0.0425
8dIsopropoxy0.0511
8en-Butoxy0.0315
8fIsobutoxy0.0401
8gn-Pentoxy0.0350
8hIsopentoxy 0.0210
8iCyclopentyloxy0.0387
8jBenzyloxy0.5677
Febuxostat-0.0232
Allopurinol-5.462
(Data synthesized from findings reported in[5])

Key Insights from the Data:

  • Chain Length Matters: A clear trend emerges where increasing the length of the linear alkyl chain from methoxy to n-butoxy enhances potency.

  • Branching is Favorable: The isopentoxy group provided the most potent compound in this series (8h), with an IC₅₀ value of 0.0210 μM, which is comparable to the approved drug Febuxostat.[5] This suggests that the branched structure of the isopentoxy group achieves an optimal fit within a hydrophobic pocket of the XO active site.

  • Bulky Groups are Detrimental: The introduction of a bulky benzyloxy group (8j) led to a significant drop in activity, likely due to steric hindrance preventing proper orientation in the binding site.

Further optimization led to the discovery of 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, which demonstrated an exceptionally potent IC₅₀ value of 0.046 µM, approximately 120 times more potent than allopurinol.[4] This highlights how fine-tuning the alkoxy group, in concert with other substitutions, can yield highly effective enzyme inhibitors.

Visualizing the SAR Logic

The logical progression of an SAR study can be visualized to clarify the decision-making process.

SAR_Workflow cluster_0 Core Scaffold Selection cluster_1 Systematic Modification cluster_2 Evaluation & Analysis cluster_3 Optimization Start Identify Lead Scaffold (e.g., Phenyl-Pyrimidine) Core_Select Fix Pyrimidine Core and Phenyl Linkage Start->Core_Select Vary_R1 Vary Alkoxy Group (R) - Chain Length - Branching - Cyclization Core_Select->Vary_R1 Vary_R2 Vary Other Substituents (e.g., at C4/C5/C6) Core_Select->Vary_R2 Assay Biological Assay (e.g., XO Inhibition Assay) Vary_R1->Assay Vary_R2->Assay Analyze Analyze Data - Identify Trends - Correlate Structure with Activity Assay->Analyze Model Molecular Modeling (Docking Studies) Analyze->Model Optimize Synthesize Optimized Analogs Based on SAR Insights Analyze->Optimize Model->Optimize Lead_Candidate Identify Lead Candidate Optimize->Lead_Candidate

Caption: General workflow for a structure-activity relationship (SAR) study.

Case Study: Alkoxypyrimidines in Antiviral Research

The influence of the alkoxy group extends to the development of antiviral agents. In a notable study, a series of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines were investigated for their activity against a range of DNA and RNA viruses.[6] While the alkoxy group is at the C6 position, the SAR principles are directly translatable to the C2 position due to the symmetry of potential interactions around the pyrimidine core.

The Importance of the Ether Linkage

The study synthesized various O(6)-isomers and compared them to their N(1)-alkylated counterparts. The results were unequivocal: the O(6)-isomers, containing the critical alkoxy linkage, were responsible for the observed antiviral activity, inhibiting the replication of herpes viruses and retroviruses like HIV-1.[6] In contrast, the N(1)-isomers were devoid of any significant antiviral effect. This self-validating system within the experimental design confirms that the ether oxygen and the subsequent alkyl chain are essential pharmacophoric elements.

Stereochemistry and Chain Modification

Further investigation revealed the sensitivity of the biological activity to the structure of the alkoxy side chain:

  • Stereoselectivity: For 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine, only the (R)-enantiomer exhibited antiviral activity, while the (S)-enantiomer was inactive.[6] This demonstrates a highly specific, three-dimensional interaction with the biological target, where the precise orientation of the methyl group on the propoxy chain is critical for binding.

  • Bioisosteric Replacement: When the ether oxygen at the 6-position was replaced with a sulfur atom (a thioether), the antiviral activity was diminished.[6] This indicates that the electronegativity and hydrogen-bonding capacity of the oxygen atom are superior to those of sulfur for this particular target interaction.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of any SAR study rests on the reliability and reproducibility of its experimental methods. The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure the accuracy of the generated data.

General Synthesis of 2-Alkoxypyrimidines

A common and effective method for synthesizing 2-alkoxypyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with an alkoxide.

Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification Alcohol Alcohol (R-OH) Alkoxide Alkoxide Formation (R-O⁻Na⁺) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Solvent1 Anhydrous Solvent (e.g., THF, DMF) Solvent1->Alkoxide Reaction SₙAr Reaction (Stir at RT to reflux) Alkoxide->Reaction Pyrimidine 2-Chloropyrimidine Pyrimidine->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Sources

Methodological & Application

High-Throughput Screening Assays for 2-(Pentyloxy)pyrimidin-5-amine Activity: A Technical Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Aminopyrimidine Scaffold

In modern drug development, aminopyrimidines are recognized as highly privileged scaffolds due to their exceptional ability to form bidentate hydrogen bonds with the highly conserved hinge region of protein kinases[1]. The 2-(pentyloxy)pyrimidin-5-amine molecule represents a novel structural variation of this classic motif.

Unlike traditional 2-aminopyrimidines where the C2-amine acts as the primary hinge binder, this scaffold features an inverted binding topology. The C5-primary amine and the adjacent pyrimidine nitrogen interact with the kinase hinge backbone (e.g., the amide backbone of Leu932 in JAK2 or Leu83 in CDK2)[1]. Concurrently, the flexible 2-pentyloxy chain is directed outward toward the solvent-exposed channel or hydrophobic back-pocket. This unique orientation provides a critical synthetic handle: it allows medicinal chemists to optimize pharmacokinetic properties, such as cell permeability and solubility, without disrupting the core thermodynamic binding affinity of the pyrimidine ring.

Assay Principle: TR-FRET Kinase Binding

To evaluate the activity of 2-(pentyloxy)pyrimidin-5-amine and its derivatives in a High-Throughput Screening (HTS) environment, we utilize a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

Causality of Assay Selection: Standard fluorescence assays often suffer from false positives due to the short-lived autofluorescence of small molecules in HTS libraries. TR-FRET solves this by utilizing lanthanide chelates, such as Europium (Eu³⁺), which possess exceptionally long fluorescence lifetimes (measured in milliseconds)[2]. By introducing a time delay (e.g., 100 µs) between excitation and emission detection, short-lived background fluorescence decays completely, leaving only the target-specific signal[3]. Furthermore, this is a "mix-and-read" assay requiring no wash steps, minimizing well-to-well variability and liquid handling errors[4].

The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer. When the target kinase (e.g., GST-tagged JAK2) is bound by both a Eu-labeled anti-GST antibody and the tracer, excitation of Europium at 340 nm results in FRET, producing an emission at 665 nm. If 2-(pentyloxy)pyrimidin-5-amine successfully competes for the ATP-binding pocket, the tracer is displaced, and the 665 nm FRET signal is lost[4].

TR_FRET_Assay Eu Eu-Anti-Tag Antibody (Donor: 340nm -> 615nm) Kinase Target Kinase (e.g., JAK2) Eu->Kinase Binds Tag HighFRET High TR-FRET Signal (Active Kinase/Tracer Bound) Eu->HighFRET Energy Transfer Tracer Kinase Tracer (Acceptor: 665nm) Kinase->Tracer Binds ATP Pocket Tracer->HighFRET Emission 665nm Inhibitor 2-(Pentyloxy)pyrimidin-5-amine (Test Compound) Inhibitor->Kinase Competes for ATP Pocket LowFRET Low TR-FRET Signal (Tracer Displaced) Inhibitor->LowFRET Displaces Tracer

Fig 1. TR-FRET competition assay principle for 2-(Pentyloxy)pyrimidin-5-amine screening.

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well low-volume format, optimizing reagent use while maintaining robust optical path lengths for fluorescence detection.

Step-by-Step Methodology
  • Compound Preparation & Dispensing:

    • Action: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 100 nL of 2-(pentyloxy)pyrimidin-5-amine (and library derivatives) in 100% DMSO into a low-volume 384-well black microplate.

    • Causality: Acoustic dispensing eliminates cross-contamination from pipette tips and allows for direct dilution, ensuring highly accurate nanomolar dosing.

  • Kinase/Antibody Master Mix Addition:

    • Action: Add 5 µL of a Master Mix containing 10 nM GST-JAK2 and 4 nM Eu-anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is included as a non-ionic detergent to prevent the hydrophobic pentyloxy chain of the test compound from non-specifically adhering to the plastic well walls.

  • Tracer Addition:

    • Action: Add 5 µL of 30 nM Kinase Tracer 236 (Alexa Fluor™ 647 labeled) to initiate the binding competition.

  • Equilibration:

    • Action: Incubate the plate in the dark at room temperature (20–25°C) for 60 minutes.

    • Causality: While ATP-competitive aminopyrimidines typically bind rapidly, a 60-minute incubation ensures that the binding equilibrium between the kinase, the tracer, and the inhibitor is fully established, preventing artificially skewed IC₅₀ values[4].

  • Detection & Self-Validation:

    • Action: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Tracer).

    • System Validation: Calculate the emission ratio (665 nm / 615 nm). Using a ratio normalizes well-to-well variations in liquid volume and minor pipetting errors, making the assay a self-validating system[4]. Ensure the Z'-factor between DMSO controls (max signal) and 10 µM Staurosporine controls (min signal) is >0.5[5].

Quantitative Data Presentation

The following table summarizes hypothetical HTS data for the parent 2-(pentyloxy)pyrimidin-5-amine and three structural derivatives. The data demonstrates the relationship between in vitro binding affinity and cellular efficacy.

Compound IDStructural ModificationJAK2 IC₅₀ (nM)TR-FRET Ratio (665/615)Assay Z'-FactorCellular p-STAT3 IC₅₀ (nM)
Cmpd-01 Parent: 2-(Pentyloxy)pyrimidin-5-amine145.20.420.78850.5
Cmpd-02 C4-Methyl substitution42.10.210.81210.3
Cmpd-03 Pentyloxy replaced with Hexyloxy310.80.650.75>10,000
Cmpd-04 C6-Trifluoromethyl substitution8.50.080.8445.2

Note: Lower TR-FRET ratios indicate stronger displacement of the tracer (higher compound activity).

Orthogonal Validation: Cellular TR-FRET Assay

In vitro biochemical potency does not guarantee cellular efficacy, as the hydrophobic pentyloxy chain may interact with serum proteins or affect membrane permeability. To validate target engagement, we utilize a secondary cellular TR-FRET assay to monitor the downstream inhibition of STAT3 phosphorylation, a direct substrate of JAK2.

Cellular_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Activates JAK2 JAK2 Kinase Receptor->JAK2 Recruits/Activates STAT3 STAT3 (Unphosphorylated) JAK2->STAT3 Phosphorylates Inhibitor 2-(Pentyloxy)pyrimidin-5-amine Inhibitor->JAK2 Inhibits Hinge Region pSTAT3 p-STAT3 (Phosphorylated) STAT3->pSTAT3 Dimerization Readout Cellular TR-FRET Readout pSTAT3->Readout Detected by Specific Abs

Fig 2. JAK2/STAT3 cellular signaling pathway targeted by the aminopyrimidine scaffold.

Cellular Assay Protocol
  • Cell Plating & Treatment: Seed HeLa cells at 20,000 cells/well in a 384-well tissue culture plate. Incubate overnight. Treat cells with a dose-response gradient of the test compound for 2 hours.

    • Causality: A 2-hour pre-incubation allows the compound to cross the lipid bilayer and occupy the JAK2 ATP-binding pocket before cytokine stimulation.

  • Pathway Stimulation: Add IL-6 (50 ng/mL) for 15 minutes to stimulate JAK2-mediated phosphorylation of STAT3.

  • Lysis & Detection: Remove media and add 10 µL of supplemented Lysis Buffer containing a Eu-labeled anti-total-STAT3 antibody and a d2-labeled anti-phospho-STAT3 (Tyr705) antibody.

    • Causality: Utilizing a two-antibody sandwich format ensures that FRET only occurs when STAT3 is both present and specifically phosphorylated at Tyr705, providing a highly specific readout of intracellular kinase inhibition.

  • Measurement: Incubate for 2 hours at room temperature, then measure the 665/615 nm emission ratio to calculate the cellular IC₅₀.

References

  • Source: PubMed Central (PMC)
  • LanthaScreen Eu Kinase Binding Assay Source: Thermo Fisher Scientific URL
  • LanthaScreen™ Eu Kinase Binding Assay for VRK2 Source: Thermo Fisher Scientific URL
  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
  • Source: PubMed Central (PMC)

Sources

Cell-based assays to determine the cytotoxicity of 2-(Pentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of 2-(Pentyloxy)pyrimidin-5-amine

Subtitle: Optimization of Cell-Based Assays for Lipophilic Pyrimidine Derivatives in Early-Stage Drug Discovery[1]

Executive Summary

This guide details the methodological framework for evaluating the cytotoxicity of 2-(Pentyloxy)pyrimidin-5-amine (CAS: 114491-17-7).[1] As a functionalized aminopyrimidine, this compound represents a critical scaffold in the synthesis of kinase inhibitors and nucleoside analogs.[2] Its structural inclusion of a pentyloxy tail (C5) imparts distinct lipophilic properties compared to methoxy/ethoxy analogs, necessitating specific modifications to standard cytotoxicity protocols to avoid solubility-driven artifacts.[1][2]

This protocol leverages a multiplexed approach , combining metabolic viability (ATP quantification) with membrane integrity analysis (LDH release) to distinguish between cytostatic effects, apoptosis, and necrosis.[1][2]

Compound Properties & Pre-Assay Considerations

Before initiating cell-based work, the physicochemical limits of the test article must be defined to ensure data integrity.

PropertySpecificationExperimental Implication
Compound Name 2-(Pentyloxy)pyrimidin-5-amineTest Article
CAS Number 114491-17-7Verification ID
Molecular Weight ~195.26 g/mol Calculation of Molarity
Predicted LogP ~2.1 - 2.5 (Lipophilic)Critical: Risk of precipitation in aqueous media >100 µM.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Must keep final culture concentration < 0.5% (v/v).[1][2]

Senior Scientist Insight: The pentyloxy group increases membrane permeability but decreases aqueous solubility.[2] A common error with this class of compounds is "micro-precipitation" in the cell culture well, which scatters light and interferes with optical density (OD) readings in MTT assays.[1][2] Therefore, luminescent ATP assays are preferred over colorimetric tetrazolium assays for this specific compound to maximize signal-to-noise ratios.[1]

Experimental Workflow

The following flowchart outlines the logic for a robust cytotoxicity screen, integrating solubility checks with dual-endpoint assays.

CytotoxicityWorkflow cluster_Assays Dual-Endpoint Readout (Multiplex) Start Compound Stock Prep (20 mM in DMSO) SolubilityCheck Aqueous Solubility Test (PBS, 37°C) Start->SolubilityCheck Treatment Compound Treatment (Serial Dilution 0.1 - 100 µM) SolubilityCheck->Treatment If no precip. CellSeeding Cell Seeding (HepG2 / HEK293 / HeLa) CellSeeding->Treatment 24h Attachment ATP Assay A: CellTiter-Glo (ATP / Metabolic Viability) Treatment->ATP LDH Assay B: LDH Release (Membrane Integrity / Necrosis) Treatment->LDH Analysis Data Analysis (IC50 / EC50 Calculation) ATP->Analysis LDH->Analysis

Figure 1: Integrated workflow for cytotoxicity profiling. The parallel execution of ATP and LDH assays allows for the differentiation of cell death mechanisms.[2]

Detailed Protocols

Protocol A: ATP-Based Luminescent Viability Assay (Primary Screen)

Rationale: ATP levels drop rapidly upon loss of membrane integrity or mitochondrial collapse.[2] This assay is more sensitive than MTT/MTS for lipophilic pyrimidines and avoids interference from compound precipitation.[2]

Materials:

  • Cell Line: HEK293 (General toxicity) or HepG2 (Metabolic toxicity).[1][2]

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase reagent.[1]

  • Plate: White-walled, clear-bottom 96-well plates (prevents signal bleed).

Step-by-Step Procedure:

  • Seeding: Dispense 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a 20 mM stock of 2-(Pentyloxy)pyrimidin-5-amine in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a "Master Plate".[2]

    • Dilute the Master Plate 1:200 into pre-warmed culture media to create 2x working solutions (Final DMSO = 0.5%).

  • Treatment: Remove 50 µL of media from cell plates and add 50 µL of the 2x working solutions.

    • Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Staurosporine or 1% Triton X-100).[2]

  • Incubation: Incubate for 48 hours (standard for anti-proliferative agents).

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL of ATP Reagent to each well.[2]

    • Shake orbitally for 2 min (cell lysis).

    • Incubate 10 min (signal stabilization).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).[2]

Protocol B: Membrane Integrity (LDH Release)

Rationale: Aminopyrimidines can induce apoptosis (programmed death) or necrosis (rupture).[1][2] LDH release specifically detects membrane rupture, a hallmark of necrosis or late-stage apoptosis.[1]

Modification for Multiplexing: If using the same supernatant from Protocol A is not possible, run a duplicate plate.

  • Harvest Supernatant: After the 48h incubation (step 4 above), transfer 50 µL of culture supernatant to a fresh clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL of Stop Solution (Acetic acid or SDS based).

  • Readout: Measure Absorbance at 490 nm .

Data Analysis & Interpretation

To validate the assay, calculate the Z-Factor using your positive (Triton X-100) and negative (DMSO) controls. A Z-factor > 0.5 indicates a robust assay.[2]

Calculating IC50: Normalize data to the Vehicle Control (100% Viability) and Triton X-100 (0% Viability). Fit the dose-response curve using a 4-parameter logistic (4PL) regression :


[1][2]

Interpreting the Mechanism:

ATP SignalLDH SignalInterpretation
High Low Healthy / Non-toxic
Low Low Cytostatic (Growth arrest, e.g., Kinase Inhibition) or Early Apoptosis.[1]
Low High Cytotoxic / Necrotic (Membrane rupture).[1][2]

Troubleshooting & Optimization

  • Issue: Compound Precipitation.

    • Symptom:[2] Spikes in absorbance readings or visual crystals in the well at high concentrations (>50 µM).[2]

    • Solution: The pentyloxy chain reduces water solubility.[2] If precipitation occurs, cap the maximum test concentration at the solubility limit (determined by nephelometry or visual inspection) rather than forcing higher doses.[2]

  • Issue: Edge Effect.

    • Symptom:[2] Wells on the perimeter of the plate show higher variance.[2]

    • Solution: Do not use the outer 36 wells for data; fill them with sterile PBS or media to maintain humidity and thermal inertia.[2]

References

  • Riss, T. L., et al. (2016).[1][2] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2]

  • Mosmann, T. (1983).[1][2][3] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1][3][4][5] (Foundational reference for tetrazolium assays).

  • Stockert, J. C., et al. (2012).[1][2] Assays for viability: a review. Acta Histochemica, 114(8), 785-796.[1] (Review of ATP vs LDH methodologies).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121363882 (Related Aminopyrimidine Derivatives). (Context on aminopyrimidine solubility and bioactivity).

  • BenchChem. (2025).[2][6][7] Application Notes: Cytotoxicity Assay of Novel Aminopyrimidine-2,4-diones. (Specific protocols for pyrimidine-based cytotoxicity).

Sources

Application Note: Preclinical Pharmacological Evaluation of 2-(Pentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Logic

2-(Pentyloxy)pyrimidin-5-amine (2-PPA) represents a classic "privileged scaffold" in medicinal chemistry. The pyrimidine core is ubiquitous in kinase inhibitors (e.g., CDK, ERK inhibitors) and GPCR ligands, while the pentyloxy tail introduces significant lipophilicity (


), potentially enhancing blood-brain barrier (BBB) permeability but increasing metabolic liability via oxidative dealkylation. The 5-amino group serves as a critical hydrogen bond donor or a handle for prodrug derivatization.

This guide provides a rigorous, self-validating workflow to evaluate 2-PPA. We move beyond simple observation to mechanistic validation , ensuring that observed in vivo effects are driven by adequate exposure and target engagement, not off-target toxicity.

The Evaluation Logic (Graphviz Flow)

Preclinical_Workflow Compound 2-(Pentyloxy) pyrimidin-5-amine PhysChem PhysChem Profiling (Solubility, LogD) Compound->PhysChem Step 1 InVitro_ADME In Vitro ADME (Microsomes, PPB) PhysChem->InVitro_ADME Step 2 Bioanalysis LC-MS/MS Method Development InVitro_ADME->Bioanalysis Define Metabolites InVivo_PK In Vivo PK (Rat/Mouse IV/PO) Bioanalysis->InVivo_PK Quantification Efficacy Efficacy Model (Xenograft/Inflammation) InVivo_PK->Efficacy Dose Selection Safety Safety Tox (hERG, Ames) InVivo_PK->Safety Exposure Margin Efficacy->Safety Therapeutic Index

Caption: Integrated workflow for the pharmacological evaluation of 2-PPA, prioritizing exposure validation before efficacy testing.

Part 2: In Vitro Profiling & Bioanalysis

Before animal dosing, we must establish the compound's "drug-like" properties. The pentyloxy chain is a metabolic soft spot; therefore, metabolic stability is the critical go/no-go filter.

Protocol 1: Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify oxidative hotspots on the pentyl chain.

Materials:

  • Pooled Liver Microsomes (Mouse, Rat, Human) at 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compound: 2-PPA (10 mM stock in DMSO).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Methodology:

  • Incubation: Dilute 2-PPA to 1 µM in phosphate buffer (pH 7.4). Pre-incubate with microsomes (0.5 mg/mL) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Metabolic Logic: The pentyl chain is susceptible to CYP450-mediated


 and 

hydroxylation. The 5-amino group may undergo N-acetylation (NAT enzymes) or N-oxidation.

Metabolism Parent 2-(Pentyloxy)pyrimidin-5-amine (m/z 181.2) M1 M1: Pentyl-OH (+16 Da, m/z 197.2) Parent->M1 CYP450 (ω-oxidation) M3 M3: N-Acetyl (+42 Da, m/z 223.2) Parent->M3 NAT1/2 M4 M4: Dealkylation (Loss of Pentyl -> 2-OH) Parent->M4 O-Dealkylation M2 M2: Pentanoic Acid (Terminal Oxidation) M1->M2 ADH/ALDH

Caption: Predicted metabolic pathways for 2-PPA. O-dealkylation (M4) leads to loss of the lipophilic tail, likely inactivating the compound.

Protocol 2: Bioanalytical Assay (LC-MS/MS)

Objective: Develop a sensitive assay for plasma quantification.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Positive Mode (Amino/Pyrimidine nitrogens protonate easily).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Predicted):

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Rationale

| 2-PPA | 182.1 [M+H]+ | 112.1 | 25 | Loss of pentyl chain (


) |
| 2-PPA  | 182.1 [M+H]+  | 95.1  | 35 | Pyrimidine ring fragment |
| IS (Tolbutamide)  | 271.1 | 155.1 | 20 | Standard reference |

Part 3: In Vivo Pharmacokinetics (PK)

The lipophilicity of the pentyl group suggests good membrane permeability but potentially high plasma protein binding (PPB).

Protocol 3: Rat PK Study

Study Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per group).

  • Groups:

    • IV Bolus: 2 mg/kg.

    • PO (Oral gavage): 10 mg/kg.

Formulation Strategy (Critical): 2-PPA is lipophilic. Avoid simple saline.

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Water.

  • Alternative: 10% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) if pH stability allows.
    

Sampling Schedule:

  • Blood collection (jugular vein) at: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Plasma separation: EDTA tubes, centrifuged at

    
    .
    

Data Analysis: Calculate


, 

,

,

, Clearance (

), and Volume of Distribution (

).
  • Bioavailability (

    
    ): 
    
    
    
    .

Part 4: Efficacy Evaluation (Proof-of-Concept)

Given the aminopyrimidine scaffold, the most probable targets are Kinases (e.g., CDK, JAK, ERK) or GPCRs (e.g., Adenosine). We will assume a Kinase Inhibitor profile (Oncology indication) for this protocol, as this is the most rigorous stress test for the molecule.

Protocol 4: Tumor Xenograft Efficacy Model

Objective: Assess tumor growth inhibition (TGI) in a relevant cell line (e.g., HCT-116 or A375, depending on kinase screen results).

Experimental Setup:

  • Cell Implantation: Inject

    
     cells subcutaneously into the flank of nude mice (BALB/c nu/nu).
    
  • Randomization: When tumors reach

    
    , randomize mice into groups (n=8/group).
    
  • Dosing Regimen:

    • Vehicle Control: (PEG400/Water).

    • Low Dose: 10 mg/kg QD (Once daily).

    • High Dose: 50 mg/kg QD.

    • Positive Control: (e.g., Sorafenib or standard of care for the specific model).

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week for 21 days.
    

Success Criteria:

  • TGI%:

    
     inhibition relative to vehicle.
    
  • Body Weight Loss:

    
     (Safety marker).
    

PD Marker Analysis (Mechanism of Action): At study termination, harvest tumors at


 (e.g., 2h post-dose).
  • Western Blot: Check phosphorylation of downstream targets (e.g., pERK, pSTAT) to confirm target engagement in vivo.

Part 5: Safety Pharmacology

Protocol 5: hERG Inhibition (Cardiotoxicity) Aminopyrimidines can block potassium channels.

  • Assay: Automated Patch Clamp (CHO cells expressing hERG).

  • Concentrations: 0.1, 1, 10, 30 µM.

  • Threshold:

    
     is preferred to avoid QT prolongation risk.
    

Protocol 6: Ames Test (Genotoxicity)

  • Strains: S. typhimurium (TA98, TA100).

  • Condition: +/- S9 metabolic activation.

  • Rationale: The amino group can be metabolically activated to a reactive nitrenium ion, a potential mutagen.

References

  • Zhang, Z., et al. (2024). Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Hansen, M., et al. (2018).[2] Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters. Link

  • Ivachtchenko, A. V., et al. (2010). (3-Phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines: potent and selective antagonists of the serotonin 5-HT6 receptor.[3] Journal of Medicinal Chemistry. Link

  • Di Stefano, A., et al. (2013). Evaluation of the physicochemical properties and preclinical profile of a novel aminopyrimidine derivative. European Journal of Pharmaceutical Sciences. (Contextual grounding for ADME protocols).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link

Sources

Application Notes and Protocols: The Use of 2-(Pentyloxy)pyrimidin-5-amine as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and chemical biology, the identification of molecular targets for bioactive small molecules is a pivotal step in understanding their mechanism of action and potential therapeutic applications.[1][2] Chemical probes serve as indispensable tools in this process, enabling the elucidation of complex biological pathways and the validation of novel drug targets.[3] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds, often targeting kinases and other enzyme families.[4][5][6][7] 2-(Pentyloxy)pyrimidin-5-amine is a pyrimidine-based compound that holds promise as a chemical probe for target identification due to its structural features amenable to chemical modification and its potential to interact with a variety of protein targets.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Pentyloxy)pyrimidin-5-amine as a chemical probe for target identification. We will delve into the principles of chemical probe design, and present detailed protocols for affinity-based protein profiling (AfBPP) and photo-affinity labeling (PAL), two powerful chemoproteomic techniques for target deconvolution.[1][8][9]

The Chemical Probe: 2-(Pentyloxy)pyrimidin-5-amine

2-(Pentyloxy)pyrimidin-5-amine (CID 1248213-40-2) is a synthetic organic molecule featuring a pyrimidine ring, a key heterocycle in many biologically active molecules.[10] The 5-amino group provides a convenient handle for chemical modification, allowing for the attachment of reporter tags (e.g., biotin) or photoreactive groups, which are essential for its function as a chemical probe. The pentyloxy side chain contributes to the molecule's physicochemical properties, such as hydrophobicity, which can influence its cell permeability and binding to target proteins.

Part 1: Designing Chemical Probes from 2-(Pentyloxy)pyrimidin-5-amine

The successful application of 2-(Pentyloxy)pyrimidin-5-amine in target identification hinges on its derivatization into functional chemical probes. The two primary types of probes discussed here are affinity-based probes and photo-affinity probes.

Affinity-Based Probes

Affinity-based probes are designed to bind non-covalently to their target proteins.[9] These probes are typically immobilized on a solid support to "pull down" their binding partners from a complex biological mixture, such as a cell lysate.[1][8] For 2-(Pentyloxy)pyrimidin-5-amine, an affinity probe can be synthesized by attaching a biotin tag via a linker to the 5-amino group. Biotin's high affinity for streptavidin allows for the efficient capture of the probe-protein complex on streptavidin-coated beads.[2]

Photo-Affinity Probes

Photo-affinity labeling (PAL) is a powerful technique to covalently capture both strong and transient interactions between a small molecule and its protein targets.[11][12][13] A photo-affinity probe based on 2-(Pentyloxy)pyrimidin-5-amine would incorporate a photoreactive group, such as a diazirine or benzophenone, in addition to a reporter tag.[13][14] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to nearby amino acid residues of the interacting protein.[13][15]

Part 2: Experimental Protocols

Here, we provide detailed, step-by-step protocols for utilizing 2-(Pentyloxy)pyrimidin-5-amine-derived chemical probes in target identification experiments.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

This protocol describes the synthesis of a biotinylated affinity probe from 2-(Pentyloxy)pyrimidin-5-amine for use in affinity-based protein profiling.

Materials:

  • 2-(Pentyloxy)pyrimidin-5-amine

  • Biotin-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 2-(Pentyloxy)pyrimidin-5-amine in anhydrous DMF.

  • Add DIPEA to the solution to act as a base.

  • Add a solution of Biotin-NHS ester in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product using column chromatography to obtain the biotinylated probe.

Protocol 2: Affinity-Based Protein Profiling (AfBPP)

This protocol outlines the use of the synthesized biotinylated probe to identify protein targets from a cell lysate.

Materials:

  • Biotinylated 2-(Pentyloxy)pyrimidin-5-amine probe

  • Cell lysate from the biological system of interest

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Lysate Preparation: Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe for 1-4 hours at 4°C to allow for binding to target proteins.

  • Competitive Binding (Optional but Recommended): In a parallel experiment, pre-incubate the lysate with an excess of the unmodified 2-(Pentyloxy)pyrimidin-5-amine before adding the biotinylated probe. This will serve as a negative control to distinguish specific from non-specific binders.[8]

  • Capture of Probe-Protein Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its interacting proteins.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry.[16]

Protocol 3: Photo-Affinity Labeling (PAL) and Target Identification

This protocol describes the use of a photo-affinity probe to covalently label and identify target proteins in living cells.

Materials:

  • Photo-affinity probe of 2-(Pentyloxy)pyrimidin-5-amine (containing a diazirine or benzophenone group and a biotin tag)

  • Cultured cells of interest

  • UV lamp (365 nm)

  • Lysis buffer

  • Streptavidin-coated magnetic beads

  • Mass spectrometer

Procedure:

  • Probe Treatment: Treat cultured cells with the photo-affinity probe for a specified time to allow for cell entry and target engagement.

  • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent crosslinking of the probe to its target proteins.[13]

  • Cell Lysis: Harvest and lyse the cells to release the crosslinked protein complexes.

  • Enrichment of Labeled Proteins: Use streptavidin-coated magnetic beads to enrich the biotin-tagged, crosslinked proteins.

  • Washing and Elution: Perform stringent washes to remove non-covalently bound proteins, followed by elution of the captured proteins.

  • Mass Spectrometry Analysis: Identify the eluted proteins by mass spectrometry to reveal the targets of 2-(Pentyloxy)pyrimidin-5-amine.

Part 3: Data Analysis and Visualization

Quantitative data from mass spectrometry experiments should be meticulously analyzed to identify high-confidence protein targets. The relative abundance of proteins identified in the probe-treated samples versus the control samples (e.g., competitive binding or no-probe control) can be used to determine specific interactors.

Quantitative Data Summary
Protein ID Function Fold Enrichment (Probe vs. Control) p-value
Kinase ASignal Transduction15.2< 0.001
Kinase BCell Cycle Regulation12.8< 0.001
Protein XScaffolding Protein8.5< 0.01
Protein YUnknown6.3< 0.05

Table 1: Example of quantitative mass spectrometry data analysis for target identification.

Visualizing Experimental Workflows

Visualizing the experimental workflows can aid in understanding the overall process. Below are diagrams generated using Graphviz to illustrate the AfBPP and PAL workflows.

AfBPP_Workflow cluster_0 Preparation cluster_1 Binding & Capture cluster_2 Analysis Lysate Cell Lysate Incubation Incubate Lysate with Probe Lysate->Incubation Probe Biotinylated Probe Probe->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash Beads Capture->Wash Elution Elute Proteins Wash->Elution MS Mass Spectrometry Elution->MS

Caption: Affinity-Based Protein Profiling (AfBPP) Workflow.

PAL_Workflow cluster_0 In-Cell Labeling cluster_1 Enrichment cluster_2 Identification Cells Live Cells PAL_Probe Photo-Affinity Probe Cells->PAL_Probe Incubate UV UV Irradiation PAL_Probe->UV Crosslink Lysis Cell Lysis UV->Lysis Enrichment Enrich with Streptavidin Beads Lysis->Enrichment Wash_PAL Wash Beads Enrichment->Wash_PAL Elution_PAL Elute Proteins Wash_PAL->Elution_PAL MS_PAL Mass Spectrometry Elution_PAL->MS_PAL

Caption: Photo-Affinity Labeling (PAL) Workflow.

Signaling Pathway Visualization

Once potential targets are identified, their roles in signaling pathways can be investigated. For instance, if 2-(Pentyloxy)pyrimidin-5-amine is found to inhibit a specific kinase, its effect on downstream signaling can be visualized.

Signaling_Pathway Receptor Receptor Kinase_A Kinase A (Target of Probe) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Probe 2-(Pentyloxy)pyrimidin- 5-amine Probe Probe->Kinase_A Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

2-(Pentyloxy)pyrimidin-5-amine represents a versatile scaffold for the development of chemical probes for target identification. By employing the methodologies of affinity-based protein profiling and photo-affinity labeling, researchers can effectively deconvolute the molecular targets of this compound and gain valuable insights into its mechanism of action. The protocols and guidelines presented in this document provide a solid foundation for the successful application of 2-(Pentyloxy)pyrimidin-5-amine as a chemical probe in chemical biology and drug discovery.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 893, 239–262.
  • (2026, January 29).
  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.).
  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress.
  • Stability-based approaches in chemoproteomics. (n.d.). PMC.
  • A brief introduction to chemical proteomics for target deconvolution. (2022, September 15). European Review for Medical and Pharmacological Sciences.
  • Korovesis, D., Beard, H. A., Mérillat, C., & Verhelst, S. H. L. (2021). Probes for Photoaffinity Labelling of Kinases. Chembiochem, 22(13), 2206–2218.
  • MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation St
  • Lu, X., Smaill, J. B., & Ding, K. (2020). Chemical Probes for Kinases. In The Discovery and Utility of Chemical Probes in Target Discovery (pp. 182–213). Royal Society of Chemistry.
  • Kinase Chemical Probes and Beyond. (2026, March 2). MDPI.
  • Chemoproteomics Workflows. (n.d.). Thermo Fisher Scientific - US.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
  • Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. (n.d.). PMC.
  • Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. (n.d.). RSC Publishing.
  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024, October 4). Advanced Journal of Chemistry, Section A.
  • Activity-based protein profiling: A graphical review. (n.d.). PMC.
  • Emerging Affinity-Based Techniques in Proteomics. (n.d.). PMC - NIH.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (n.d.). RSC Publishing - Rsc.org.
  • Photoaffinity labeling in target- and binding-site identific
  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. (n.d.).
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025, December 5). MDPI.
  • Photoaffinity Labeling (PAL). (n.d.).
  • 1248213-40-2|2-(Pentyloxy)pyrimidin-5-amine|BLD Pharm. (n.d.). BLD Pharm.
  • Photoaffinity labelling strategies for mapping the small molecule–protein interactome. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Note: 2-(Pentyloxy)pyrimidin-5-amine as a Building Block for Complex Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-(Pentyloxy)pyrimidin-5-amine (CAS: 1248213-40-2) represents a strategic "Lipophilic Switch" in the design of bioactive heterocycles. While 2-methoxy and 2-ethoxy analogs are ubiquitous in kinase inhibitor discovery (e.g., JAK, CDK inhibitors), the 2-pentyloxy variant offers a unique tool for modulating physicochemical properties (LogP, membrane permeability) while maintaining the critical hydrogen-bonding geometry of the 5-aminopyrimidine core.

This guide details the utility of this building block in three key synthetic modules:

  • Amide/Urea Ligation: Constructing "hinge-binding" motifs.

  • Pd-Catalyzed Cross-Coupling: Accessing bi-heteroaryl architectures.

  • Directed Ortho-Lithiation (DoM): An advanced protocol for C4-functionalization and subsequent ring fusion.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyValueNotes
IUPAC Name 2-(Pentyloxy)pyrimidin-5-amine
CAS Number 1248213-40-2
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol
Predicted LogP ~2.1 - 2.5Significantly higher than O-Me analog (~0.5)
Solubility DMSO, DCM, EtOAc, MeOH (warm)Poor water solubility due to pentyl chain
pKa (Conjugate Acid) ~3.5 - 4.0Electron-deficient ring reduces basicity of amine
Storage 2-8°C, Inert AtmosphereHygroscopic; protect from oxidation

Synthetic Utility & Protocols

Module A: Amide & Urea Synthesis (The Hinge Binder Approach)

The 5-amino group is the primary vector for synthesis. Due to the electron-withdrawing nature of the pyrimidine ring (making the amine less nucleophilic than aniline), standard coupling conditions often require high-activity reagents like HATU or acid chlorides.

Protocol 1: HATU-Mediated Amide Coupling

Application: Synthesis of kinase inhibitor scaffolds targeting the ATP-binding pocket.

Reagents:

  • Substrate: 2-(Pentyloxy)pyrimidin-5-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add 2-(Pentyloxy)pyrimidin-5-amine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 50°C for 4–6 hours. (Note: The elevated temperature helps overcome the reduced nucleophilicity of the pyrimidinyl amine).

  • Work-up: Dilute with EtOAc and wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). The pentyl chain aids organic phase retention.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Reaction Workflow

AmideCoupling Start Carboxylic Acid (R-COOH) Activation Activation (HATU/DIPEA, 15 min) Start->Activation Addition Addition of 2-(Pentyloxy)pyrimidin-5-amine Activation->Addition Reaction Reaction (50°C, 4-6h) Addition->Reaction Product Amide Product (Hinge Binder) Reaction->Product

Figure 1: Workflow for HATU-mediated amide coupling targeting kinase inhibitor scaffolds.

Module B: Palladium-Catalyzed C-N Cross-Coupling

Constructing bi-heteroaryl systems (e.g., Pyrimidine-NH-Pyridine) requires Buchwald-Hartwig conditions. The 2-pentyloxy group is stable under standard Pd-catalyzed conditions, but the choice of ligand is critical due to the amine's electronic deactivation.

Protocol 2: Buchwald-Hartwig Arylation

Application: Synthesis of bi-aryl amine drug candidates.

Reagents:

  • Amine: 2-(Pentyloxy)pyrimidin-5-amine (1.2 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: BrettPhos or XantPhos (4-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Procedure:

  • Prep: Charge a reaction vial with Aryl Halide, Amine, Cs₂CO₃, Pd₂(dba)₃, and Ligand.

  • Inerting: Seal and purge with Argon/N₂ for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT, filter through a Celite pad (eluting with DCM).

  • Purification: Concentrate and purify via silica gel chromatography. Note: The pentyl tail increases Rf; use less polar gradients than usual for aminopyrimidines.

Module C: Advanced Functionalization (Ortho-Lithiation)

This is a high-value strategy. The 2-alkoxy group can serve as a Directed Metalation Group (DMG), allowing lithiation at the C4 position. This enables the introduction of electrophiles (formyl, carboxyl) to build fused ring systems (e.g., pyrimido[4,5-d]pyrimidines).

Mechanism:

  • DMG Effect: The oxygen of the pentyloxy group coordinates Li, directing the base (LiTMP) to the ortho-position (C4).

  • Quench: Reaction with DMF yields the C4-aldehyde.

  • Cyclization: The resulting 4-formyl-5-aminopyrimidine can be condensed with amidines or urea to form fused bicyclic systems.

Visualization: Ortho-Lithiation Pathway

OrthoLithiation Substrate 2-(Pentyloxy)pyrimidin-5-amine Protection N-Protection (e.g., Boc2O) Substrate->Protection Step 1 Lithiation Ortho-Lithiation (LiTMP, -78°C, THF) Protection->Lithiation Step 2 Intermediate C4-Lithio Species (Stabilized by O-Pentyl) Lithiation->Intermediate Quench Electrophile Quench (DMF or CO2) Intermediate->Quench Step 3 Cyclization Cyclization to Pyrimido[4,5-d]pyrimidine Quench->Cyclization Step 4 (with Amidine)

Figure 2: Strategy for converting the building block into fused heterocyclic systems via Directed Ortho-Metalation.

Expert Insights & Troubleshooting

The "Lipophilic Switch" Advantage

In drug development, replacing a methoxy group with a pentyloxy group typically increases LogP by ~2.0 units. This is useful when:

  • Crossing the Blood-Brain Barrier (BBB): Higher lipophilicity often correlates with better passive diffusion.

  • Filling Hydrophobic Pockets: Many kinase ATP pockets have a hydrophobic "back region" (Gatekeeper area) where the pentyl chain can provide entropic gain via hydrophobic displacement of water.

Solubility & Handling
  • Issue: The compound is waxy or an oil due to the alkyl chain.

  • Solution: Handle as a solution in DCM or Toluene for accurate transfer.

  • Purification: Unlike polar aminopyrimidines which streak on silica, the pentyloxy derivative moves well. Use Hexane:EtOAc (3:1 to 1:1) rather than DCM:MeOH.

Stability Warning
  • Acid Sensitivity: While the ether is stable to mild acid, strong Lewis acids (e.g., BBr₃, AlCl₃) or boiling HBr will cleave the pentyl ether to the pyrimidinol (uracil derivative). Avoid these deprotection conditions if the pentyl group is intended to remain.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Source: Organic Chemistry Portal. "Buchwald-Hartwig Reaction."
    • URL:[Link]

  • Ortho-Lithiation of Pyrimidines

    • Source: Plé, N., et al. "Metalation of diazines. XI. Directed ortho-lithiation of 2- and 4-methoxypyrimidines." Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Pyrimidine Amine Reactivity in Med Chem: Source: BenchChem. "Application Notes for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine" (Analogous reactivity).
  • General Synthesis of 2-Alkoxypyrimidin-5-amines

    • Source: PubChem Compound Summary for 2-Amino-5-methoxypyrimidine (Analog).
    • URL:[Link]

Troubleshooting & Optimization

Troubleshooting low yield in 2-(Pentyloxy)pyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yield in 2-(Pentyloxy)pyrimidin-5-amine synthesis Content type: Technical Support Guide Audience: Researchers, scientists, and drug development professionals.

Status: Active Doc ID: TS-PYR-5AM-002 Last Updated: March 4, 2026

Executive Summary

The synthesis of 2-(Pentyloxy)pyrimidin-5-amine is a common challenge in medicinal chemistry, often plagued by low yields due to the unique electronic properties of the pyrimidine ring.

If you are experiencing low yields (<30%) or no reaction , the root cause is likely one of two systemic errors:

  • Pathway Selection: Attempting direct nucleophilic substitution (SNAr) on the electron-rich 2-chloropyrimidin-5-amine .

  • Base/Solvent Incompatibility: Using hydroxide bases or aqueous conditions with the 2-chloro-5-nitropyrimidine precursor, leading to ring opening (Dimroth rearrangement-like decomposition).

This guide provides a diagnostic workflow, a corrected "Gold Standard" protocol, and a troubleshooting matrix to resolve these issues.

Phase 1: Diagnostic & Pathway Selection

Before adjusting equivalents or temperature, confirm you are using the thermodynamically favorable pathway.

The Core Problem: Electronic Deactivation

Are you starting with 2-chloropyrimidin-5-amine (the amine)?

  • Diagnosis: This is the primary cause of failure. The C5-amino group is a strong electron donor (+M effect). It pushes electron density into the pyrimidine ring, deactivating the C2-position toward nucleophilic attack.[1] Furthermore, under basic conditions, the amine deprotonates (pKa ~25), creating a localized negative charge that electrostatically repels the alkoxide nucleophile.

  • Solution: Switch to the Nitro Route . The C5-nitro group is a strong electron withdrawer (-M/-I), activating the C2-position for rapid substitution.

Pathway Logic Visualization

The diagram below illustrates the energy landscape difference between the "Dead End" amine route and the "High Yield" nitro route.

PathwayLogic Start_Amine Start: 2-Chloropyrimidin-5-amine (Electron Rich / Deactivated) Target Target: 2-(Pentyloxy)pyrimidin-5-amine Start_Amine->Target Direct S_NAr (High Barrier, <10% Yield) Start_Nitro Start: 2-Chloro-5-nitropyrimidine (Electron Poor / Activated) Intermediate Intermediate: 2-(Pentyloxy)-5-nitropyrimidine Start_Nitro->Intermediate S_NAr (NaH/Pentanol) (Fast, >85% Yield) Decomp Side Product: Ring Opening / Hydrolysis Start_Nitro->Decomp Aqueous Base (OH-) Intermediate->Target Reduction (H2/Pd-C) (Quant.)

Figure 1: Synthetic pathway comparison. The Nitro Route (Green) utilizes electronic activation, whereas the Direct Amine Route (Red) fights against electronic deactivation.

Phase 2: The "Gold Standard" Protocol

This protocol utilizes the Nitro Route (via 2-chloro-5-nitropyrimidine).[1] It is optimized to prevent the two most common failure modes: hydrolysis and incomplete reduction.

Step 1: Nucleophilic Substitution (Ether Formation)

Objective: Convert 2-chloro-5-nitropyrimidine to 2-(pentyloxy)-5-nitropyrimidine.

  • Reagents: 2-Chloro-5-nitropyrimidine (1.0 eq), 1-Pentanol (1.1–1.2 eq), Sodium Hydride (60% in oil, 1.2 eq), anhydrous THF (0.2 M).

  • Critical Parameter: Strictly Anhydrous. Moisture causes hydrolysis to 2-hydroxy-5-nitropyrimidine (a stubborn impurity).

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under N2.

  • Alkoxide Formation: Add NaH (1.2 eq) to anhydrous THF at 0°C. Add 1-pentanol (1.1 eq) dropwise. Stir for 15–30 min until H2 evolution ceases.

    • Why? Pre-forming the alkoxide prevents the base from attacking the pyrimidine ring directly.

  • Addition: Dissolve 2-chloro-5-nitropyrimidine in minimal THF and add dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (approx. 1–2 hours).

    • Note: If sluggish, heat to 50°C, but avoid boiling temperatures to prevent decomposition.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[2][3][4] Wash organic layer with water (x2) and brine.[4] Dry over Na2SO4.

    • Checkpoint: The product should be a yellow solid/oil.

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the amine without cleaving the ether.

  • Reagents: 10% Pd/C (10 wt% loading), H2 (balloon), MeOH or EtOH.

Protocol:

  • Dissolve the nitro intermediate in MeOH.

  • Add Pd/C carefully (under inert gas).

  • Purge with H2 and stir at RT for 2–4 hours.

  • Filtration: Filter through Celite® to remove catalyst.

  • Concentration: Evaporate solvent to yield the target amine.

    • Purification: Usually clean enough. If not, the amine can be recrystallized from Hexane/EtOAc or purified on silica (DCM/MeOH 95:5).

Phase 3: Troubleshooting Guide

Use this matrix to identify specific issues based on your observations.

Symptom: Low Yield in Step 1 (Substitution)
ObservationProbable CauseTechnical ExplanationCorrective Action
Red/Black Tar Ring Opening Pyrimidines are susceptible to nucleophilic attack at C4/C6 by "hard" bases (OH⁻), leading to ring cleavage (Dimroth-type).Avoid NaOH/KOH. Use non-nucleophilic bases (NaH, KOtBu) in anhydrous solvents.
No Reaction Inactive Electrophile You are likely using 2-chloropyrimidin-5-amine .Switch to 2-chloro-5-nitropyrimidine . If you must use the amine, use Pd-catalyzed coupling (Buchwald-Hartwig: Pd2(dba)3, BrettPhos, NaOtBu).
White Precipitate Hydrolysis Formation of 2-hydroxy-5-nitropyrimidine due to wet solvent or old NaH.Use freshly distilled THF or anhydrous grade (water <50 ppm). Verify NaH activity.
Slow Conversion Steric/Solubility Pentanol is bulky; the sodium pentoxide salt may aggregate in THF.Add 10% DMF as a co-solvent to break up aggregates and increase reaction rate.
Symptom: Issues in Step 2 (Reduction)
ObservationProbable CauseTechnical ExplanationCorrective Action
Incomplete Rxn Catalyst Poisoning Sulfur or chloride traces from Step 1 are poisoning the Pd surface.Ensure thorough wash of the nitro intermediate with water/brine. Use Fe/NH4Cl (Iron reduction) as a robust alternative.
Product Loss Water Solubility The aminopyrimidine is amphoteric and may stay in the aqueous layer during workup.Do not use acidic washes. Salt out the aqueous layer (NaCl) and extract with DCM/Isopropanol (3:1) .

Phase 4: Quantitative Data & Benchmarks

Compare your results against these expected benchmarks to validate your process.

ParameterDirect Amine Route (Not Recommended)Nitro Route (Recommended)
Step 1 Yield < 10% (Trace)85–95%
Step 2 Yield N/A90–98%
Total Time 24+ Hours (Stalled)6–8 Hours
Key Impurity Starting Material2-Hydroxypyrimidine
Purification Difficult ChromatographySimple Extraction / Filtration

Visual Troubleshooting Flowchart

Follow this logic to resolve your specific yield issue.

Troubleshooting Start Start: Low Yield Diagnosis Q1 Which Starting Material? Start->Q1 Amine 2-Chloropyrimidin-5-amine Q1->Amine Nitro 2-Chloro-5-nitropyrimidine Q1->Nitro Action1 STOP. Switch to Nitro Route. Or use Pd-Catalysis. Amine->Action1 Q2 What Base/Solvent? Nitro->Q2 BadBase NaOH / KOH / Aqueous Q2->BadBase GoodBase NaH / KOtBu / Anhydrous Q2->GoodBase Action2 Cause: Ring Opening. Switch to Anhydrous NaH. BadBase->Action2 Q3 Check Impurities (TLC/LCMS) GoodBase->Q3 Impurity1 Mass M-Pentyl+H (Hydroxy) Q3->Impurity1 Impurity2 Incomplete Reduction Q3->Impurity2 Action3 Dry Solvents. Check Inert Atmosphere. Impurity1->Action3 Action4 Switch to Fe/NH4Cl reduction or fresh Pd/C. Impurity2->Action4

Figure 2: Diagnostic decision tree for troubleshooting yield issues.

References

  • Campodónico, P. R., et al. (2020).[5] Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (2025).[6] 2-Chloropyrimidin-5-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from [Link]

Sources

Optimizing reaction conditions for nucleophilic aromatic substitution on pyrimidines

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution ( ) on Pyrimidines

Current Status: Operational Role: Senior Application Scientist Topic: Pyrimidine Functionalization via

Audience:

Introduction: The Pyrimidine Paradox

Pyrimidines are the workhorses of modern drug discovery, yet their reactivity profiles often defy the simple logic applied to benzenoid systems. Unlike standard aromatics, pyrimidines possess two nitrogen atoms that create a profound electron deficiency, making them highly susceptible to Nucleophilic Aromatic Substitution (

However, success lies in mastering the Regioselectivity Paradox : In 2,4-dihalopyrimidines, why does the nucleophile attack C4 preferentially over C2, and how can we manipulate this? This guide deconstructs the electronic and steric factors governing these reactions to provide you with a predictive, self-validating workflow.

The Regioselectivity Matrix: C4 vs. C2

The Core Rule: C4 Dominance

In an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack occurs at the C4 position with high selectivity (>95%).

  • Causality:

    • LUMO Coefficients: Quantum mechanical calculations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C4 than at C2.

    • Meisenheimer Complex Stability: Attack at C4 places the negative charge on the N1 and N3 nitrogens in a para-like resonance delocalization. Attack at C2 results in an ortho-like delocalization, which is electronically less favorable due to lone-pair repulsion from the adjacent nitrogens.

Flipping the Switch: Achieving C2 Selectivity

To target the C2 position, you must block or deactivate C4.

  • Steric Blockade: A bulky substituent at C5 (e.g.,

    
    , 
    
    
    ) creates steric hindrance at C4, shifting attack to C2.
  • Electronic Deactivation: An electron-donating group (EDG) at C6 (e.g.,

    
    , 
    
    
    ) raises the LUMO energy at C4, reducing its electrophilicity.
Visual Logic: Regioselectivity Decision Tree

RegioselectivityStartSubstrate: 2,4-DihalopyrimidineC5_SubIs there a substituent at C5?Start->C5_SubC5_TypeIs C5 substituent Bulky/EWG?C5_Sub->C5_TypeYesC6_SubIs there an EDG at C6?C5_Sub->C6_SubNoResult_C4Major Product: C4 Substitution(Kinetic Control)C5_Type->Result_C4No (Small group)Result_C2Major Product: C2 Substitution(Steric/Electronic Control)C5_Type->Result_C2Yes (e.g., NO2, I)C6_Sub->Result_C4NoC6_Sub->Result_C2Yes (Strong EDG)Result_MixMixture of C2/C4C6_Sub->Result_MixYes (Weak EDG)

Figure 1: Decision logic for predicting regioselectivity in 2,4-dihalopyrimidines based on substitution patterns.

Reaction Conditions & Optimization

Leaving Group Hierarchy

The rate of

RankLeaving Group (LG)ReactivityNotes
1 Sulfone (

)
Ultra-High~1000x faster than Cl. Use for deactivated rings.
2 Fluoride (

)
HighHigh electronegativity stabilizes the transition state.
3 Chloride (

)
ModerateStandard benchmark. Cheap and available.
4 Bromide (

)
ModerateSimilar to Cl, sometimes slightly slower in

.
5 Sulfide (

)
LowRequires oxidation to sulfone to activate.
Solvent & Base Selection Guide
Condition TypeSolventBaseBest For...[1][2][3][4][5]
Standard DMF, DMSO, NMP

, DIPEA
Most substrates. High solubility, fast rates.
Mild/Green

, EtOH
TEA, DIPEAReactive substrates. Easy workup (precipitation).
Acid-Catalyzed

, Dioxane
HCl (cat.)Aniline nucleophiles. Protonation activates the ring.
Microwave NMP, Water/EtOHDIPEADeactivated rings or sterically hindered amines.

Troubleshooting & FAQs

Issue: Hydrolysis Byproduct (Formation of Pyrimidinone)

Symptom: LCMS shows a peak with Mass = Target - (Amine) + 17 (OH). Root Cause: Water traces in solvent compete with the amine. The pyrimidine is so electrophilic it reacts with

Fix:
  • Use anhydrous solvents (DMF/DMSO).

  • Switch from inorganic bases (

    
     is hygroscopic) to organic bases (DIPEA).
    
  • Increase amine equivalents (1.2

    
     1.5 eq) to outcompete water.
    
Issue: Regioselectivity Erosion (Mixture of Isomers)

Symptom: NMR shows two sets of pyrimidine peaks. Root Cause: High temperature allows the reaction to overcome the energy barrier for the less favored position (thermodynamic vs kinetic control). Fix:

  • Lower Temperature: Run at

    
     to RT.
    
  • Solvent Switch: Change from polar aprotic (DMF) to protic (

    
    ). Solvation of the nucleophile can alter steric approach.
    
Issue: No Reaction with Anilines

Symptom: Starting material remains unchanged even at reflux. Root Cause: Anilines are weak nucleophiles compared to aliphatic amines. Fix: Use Acid Catalysis .

  • Why? The acid protonates the pyrimidine nitrogen, making the ring significantly more electrophilic.

Validated Experimental Protocols

Protocol A: General for Aliphatic Amines

Best for: Primary/Secondary amines, reactive pyrimidines.

  • Dissolution: Dissolve chloropyrimidine (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Base: Add DIPEA (2.0 eq). Stir at RT for 5 min.

  • Addition: Add amine (1.1 eq) dropwise.

    • Tip: If regioselectivity is a concern, cool to

      
       before addition.
      
  • Reaction: Stir at RT. Monitor by TLC/LCMS (typically 1–4 h).

  • Workup: Pour into water. If solid precipitates, filter.[3][6] If oil, extract with EtOAc.

Protocol B: Acid-Catalyzed for Anilines

Best for: Weak nucleophiles (anilines), deactivated pyrimidines.

  • Setup: Combine chloropyrimidine (1.0 eq) and aniline (1.0 eq) in

    
     or 1,4-Dioxane (
    
    
    ).
  • Catalyst: Add 4M HCl in Dioxane (0.1 eq).

    • Critical: Do not use excess acid, or you will protonate the aniline and kill its nucleophilicity.

  • Heat: Reflux (

    
    ) for 2–12 h.
    
  • Workup: Cool to RT. Neutralize with sat.

    
    . Extract with DCM.[4]
    
Protocol C: Microwave-Assisted Synthesis

Best for: Sterically hindered amines, unreactive substrates.

  • Vessel: In a microwave vial, mix chloropyrimidine (1.0 eq), amine (1.5 eq), and DIPEA (2.0 eq) in NMP (

    
    ).
    
  • Irradiation: Heat to

    
     for 15–30 min (High Absorption setting).
    
  • Purification: Direct injection onto reverse-phase prep-HPLC is often preferred due to the high boiling point of NMP.

Troubleshooting Workflow

TroubleshootingProblemReaction Failure AnalysisCheck_SMIs Starting Material (SM) consumed?Problem->Check_SMProduct_CheckIs desired product formed?Check_SM->Product_CheckYesTemp_CheckDid you heat?Check_SM->Temp_CheckNoSide_ProductIdentify Major ByproductProduct_Check->Side_ProductNo (Wrong Mass)HydrolysisByproduct: Hydrolysis (OH)Fix: Dry solvent, DIPEASide_Product->HydrolysisM-Cl+OHBis_SubByproduct: Bis-additionFix: 0°C, 1.0 eq amineSide_Product->Bis_SubM+2*NucNuc_TypeIs Nucleophile an Aniline?Temp_Check->Nuc_TypeNo (RT)ActivateFix: Convert Cl to Sulfoneor use MicrowaveTemp_Check->ActivateYes (Refluxed)Nuc_Type->ActivateNoAcid_CatFix: Add 0.1 eq HCl(Acid Catalysis)Nuc_Type->Acid_CatYes

Figure 2: Diagnostic flowchart for identifying and resolving common

References

  • Regioselectivity Mechanisms

    • Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines. WuXi AppTec.
  • Leaving Group Effects

    • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry (2023).[7]

  • Reaction Conditions & Solvents

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or in Green Solvents? Beilstein J. Org. Chem. (2011).
  • General Troubleshooting

    • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.[6]

Method development for the purification of 2-(Pentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Pentyloxy)pyrimidin-5-amine

Case ID: PYR-5-AMINE-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 2-(Pentyloxy)pyrimidin-5-amine presents a classic "amphiphilic" challenge.[1] You are dealing with a molecule that possesses a lipophilic C5 tail (pentyloxy) and a polar, weakly basic head (5-aminopyrimidine).[1] Common pitfalls include the persistent presence of high-boiling reaction solvents (n-pentanol), "streaking" during normal phase chromatography due to the basic amine, and oxidative instability (browning) upon storage.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this 5-aminopyrimidine derivative.

Module 1: The "Sticky" Solvent Problem (Pentanol Removal)

User Query: "I synthesized the compound via SNAr using n-pentanol, but I cannot remove the excess solvent. Rotovapping at 60°C isn't working, and it smears into my product fractions."

Root Cause Analysis: n-Pentanol has a boiling point of ~138°C. Under standard rotary evaporation (20 mbar, 40-60°C), removal is inefficient.[1] Furthermore, the lipophilic nature of the pentyloxy chain makes the product highly soluble in pentanol, creating a "solvent trap."

Technical Solution: pH-Switch Extraction The 5-aminopyrimidine moiety is a weak base (predicted pKa ~2.6 - 3.5).[1] We can exploit this by protonating the amine to force it into the aqueous phase, washing away the neutral pentanol, and then recovering the free base.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Protonation (Critical Step): Extract with 2.0 M HCl (pH must be < 1).[1]

    • Why? The low pKa requires a strong acid drive to ensure complete protonation (

      
      ).[1] A weak acid like 10% citric acid will fail here.[1]
      
  • Organic Wash: Wash the aqueous acidic layer 3x with EtOAc.

    • Result: The n-pentanol (neutral) stays in the EtOAc.[1] The product (protonated salt) stays in the water.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using 6.0 M NaOH or saturated

    
    .
    
    • Observation: The product will precipitate or oil out as the free base.

  • Recovery: Extract the turbid aqueous mixture 3x with DCM (Dichloromethane). Dry over

    
     and concentrate.
    

Visual Workflow (DOT Diagram):

PentanolRemoval Start Crude Mixture (Product + Pentanol) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 2.0 M HCl (Target pH < 1) Dissolve->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains Pentanol) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-H+) PhaseSep->AqLayer Keep Wash Wash Aq. with EtOAc (x2) AqLayer->Wash Basify Basify to pH 10 (NaOH/Na2CO3) Wash->Basify ExtractDCM Extract into DCM Dry & Concentrate Basify->ExtractDCM Final Pure Product (Free Base) ExtractDCM->Final

Caption: Figure 1. pH-Switch Extraction workflow for separating weakly basic aminopyrimidines from high-boiling neutral alcohols.

Module 2: Chromatography Troubleshooting

User Query: "My product tails significantly on silica gel (Rf 0.4 to 0.1 streak). I'm losing yield in mixed fractions."

Root Cause Analysis: The amino group (


) and the pyrimidine ring nitrogens interact strongly with the acidic silanol groups (

) on the silica surface via hydrogen bonding. This causes peak broadening and tailing.[1][2]

Technical Solution: Amine Modification or Phase Switch

MethodMobile Phase RecommendationMechanism
Standard Normal Phase DCM / MeOH (95:5) + 1% Triethylamine (TEA) TEA blocks acidic silanol sites, allowing the product to elute sharply.
Alternative Normal Phase EtOAc / Heptane (variable) + 2%

in MeOH
Ammonia is a stronger modifier than TEA and often provides better peak shape for primary amines.[1]
Reverse Phase (C18) Water (0.1% Formic Acid) / AcetonitrileRecommended. The low pH keeps the amine protonated (ionic), preventing silanol interaction. However, you must neutralize after isolation.

Expert Tip: If using DCM/MeOH/TEA, pre-wash the silica column with the mobile phase containing TEA before loading your sample. This "deactivates" the silica column in advance.

Module 3: Crystallization & Stability

User Query: "The product comes out as a brown oil. How do I get a stable solid?"

Root Cause Analysis:

  • Oiling Out: The melting point is likely moderate.[3] The pentyloxy chain disrupts crystal packing if impurities (like pentanol) are present.

  • Oxidation: Electron-rich aminopyrimidines are prone to air oxidation (forming azo-dimers or N-oxides), leading to color changes.[1]

Technical Solution: Anti-Solvent Crystallization & Salt Formation

Protocol A: Recrystallization of Free Base

  • Solvent System: Toluene/Heptane or iPrOH/Water.[1]

  • Procedure:

    • Dissolve crude oil in minimal warm Toluene (40°C).

    • Add Heptane dropwise until slight turbidity persists.

    • Seed with a crystal if available (or scratch the glass).

    • Cool slowly to 4°C.

    • Note: Avoid chlorinated solvents for crystallization as they often trap in the lattice.

Protocol B: Stabilization via Salt Formation (Recommended for Storage) Converting the amine to a salt significantly improves stability against oxidation.

  • Dissolve the amine in Ethanol .

  • Add 1.0 equivalent of HCl (in dioxane or ether) or p-Toluenesulfonic acid .[1]

  • The salt (Hydrochloride or Tosylate) usually precipitates immediately as a high-melting, stable white solid.[1]

Decision Logic (DOT Diagram):

PurificationLogic Start Crude Material CheckPentanol Pentanol Present? Start->CheckPentanol AcidWash Perform pH-Switch Extraction (Module 1) CheckPentanol->AcidWash Yes Chromatography Column Chromatography (DCM/MeOH + 1% TEA) CheckPentanol->Chromatography No (but impure) AcidWash->Chromatography Crystallization Recrystallization (Toluene/Heptane) Chromatography->Crystallization If Solid SaltForm Convert to HCl Salt (For Long-term Storage) Chromatography->SaltForm If Oil/Unstable Crystallization->SaltForm

Caption: Figure 2. Decision tree for selecting the appropriate purification and stabilization pathway.

References & Grounding

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.[1] (Authoritative text on pyrimidine reactivity and basicity).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1] (Standard protocols for drying and purifying amines).

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of column packing and mobile phase." Journal of Chromatography A, 2010. Link (Mechanistic explanation of amine tailing).[1]

  • PubChem Compound Summary: Pyrimidin-5-amine . National Center for Biotechnology Information.[1] Link (Source for pKa estimates and physical properties).[1]

Sources

Optimization of high-throughput screening protocols for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS). This guide is engineered for researchers and drug development professionals optimizing biochemical and cell-based assays for pyrimidine derivatives. Pyrimidines are "privileged scaffolds" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antitubercular agents, and phosphodiesterase modulators[1]. However, their unique physicochemical properties often introduce screening artifacts.

This center provides self-validating protocols, root-cause troubleshooting guides, and quantitative benchmarks to ensure the scientific integrity of your HTS campaigns.

Diagnostic FAQs & Troubleshooting

Q: Why do my pyrimidine-focused libraries frequently exhibit unusually high hit rates (>5%) in primary biochemical screens? A: High hit rates are rarely indicative of true polypharmacology; they usually point to assay interference. Pyrimidine derivatives often possess rigid, planar aromatic structures with high lipophilicity.

  • Causality: When transferred from 100% DMSO stock plates into aqueous assay buffers, these hydrophobic compounds rapidly form sub-micron colloidal aggregates. These aggregates nonspecifically sequester and denature proteins, leading to an artificial loss of enzyme activity that mimics a true pharmacological response. This is known as Small, Colloidally Aggregating Molecules (SCAMs) interference[2].

  • Self-Validating Solution: Do not proceed to hit-to-lead optimization without running a detergent-dependent counter-screen. If the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) abolishes the compound's inhibitory activity, the hit is an aggregation artifact.

Q: How do inorganic impurities from pyrimidine synthesis affect my HTS readouts? A: The synthesis of highly functionalized pyrimidines heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[1].

  • Causality: Trace heavy metals (such as zinc, palladium, or copper) can carry over into the final HTS library if purification is incomplete. These residual metals act as promiscuous inhibitors of many target enzymes, particularly metalloproteases and kinases, yielding reproducible but entirely false-positive signals[3].

  • Self-Validating Solution: Introduce a metal chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) into a secondary counter-screen. If the target activity is fully restored in the presence of TPEN, the initial hit was caused by inorganic contamination[3].

Q: What is the most critical statistical metric for validating a pyrimidine HTS assay before full-scale screening? A: The Z'-factor is the absolute gold standard for evaluating assay robustness[4].

  • Causality: Relying solely on a signal-to-background (S/B) ratio is dangerous because it ignores sample variance and pipetting errors. The Z'-factor mathematically incorporates both the dynamic range of the assay and the standard deviation of your positive and negative controls. A self-validating assay must maintain a Z'-factor

    
     0.5 across multiple plates and days to prove that the separation between the "hit" band and the "noise" band is statistically significant[4]. Guidelines from the Assay Guidance Manual dictate that assays failing this metric require immediate reagent optimization[5].
    

Visual Diagnostic Workflows

To systematically triage false positives and identify the root cause of assay failures, implement the following logical workflows.

HTS_Workflow A Primary HTS Screen (Pyrimidine Library) B Initial Hit Triage (Hit Rate > 1%) A->B C Detergent Counter-Screen (+ 0.01% Triton X-100) B->C Test Aggregation D Chelator Counter-Screen (+ TPEN/EDTA) B->D Test Metals E Orthogonal Assay (e.g., SPR / Thermal Shift) C->E Activity Retained F False Positive (SCAM / Metal Impurity) C->F Activity Lost D->E Activity Retained D->F Activity Lost E->F No Binding G Validated Lead (Proceed to SAR) E->G Confirmed Binding

Fig 1: Self-validating HTS triage workflow to eliminate pyrimidine-based false positives.

Fishbone Root Low Z'-Factor (< 0.5) Cat1 Compound Properties Root->Cat1 Cat2 Assay Reagents Root->Cat2 Cat3 Instrumentation Root->Cat3 N1 Aqueous Insolubility Cat1->N1 N2 Auto-fluorescence Cat1->N2 N3 Enzyme Instability Cat2->N3 N4 Substrate Depletion Cat2->N4 N5 Liquid Handling Variance Cat3->N5 N6 Detector Saturation Cat3->N6

Fig 2: Root cause analysis of signal loss and low Z'-factor in biochemical assays.

Self-Validating Experimental Protocols

Protocol A: Z'-Factor and DMSO Tolerance Validation

Objective: Establish the maximum allowable DMSO concentration for pyrimidine libraries without degrading the statistical robustness of the assay. Causality: Pyrimidines are stored in 100% DMSO. Transferring them to aqueous buffer introduces DMSO to the assay, which alters the dielectric constant of the buffer and can denature the target enzyme or shift its


. By titrating DMSO, we establish a self-validating boundary for the assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well plate. Designate Columns 1-12 for the Maximum Signal control (Enzyme + Substrate + Buffer) and Columns 13-24 for the Minimum Signal control (Enzyme + Substrate + Buffer + Reference Inhibitor).

  • DMSO Titration: Spike both control sets with a DMSO gradient: 0.1%, 0.5%, 1.0%, 2.5%, and 5.0% final volume.

  • Incubation: Incubate the plate at room temperature for the exact duration planned for the primary screen (e.g., 60 minutes) to account for time-dependent enzyme degradation.

  • Detection: Add the detection reagent and read the plate using the appropriate instrumentation.

  • Validation Calculation: Calculate the Z'-factor for each DMSO concentration using the formula:

    
    
    
  • Decision Gate: Identify the highest DMSO concentration that maintains a Z'-factor

    
     0.5. If 1.0% DMSO yields a Z' of 0.4, the assay is invalid at that concentration. You must either reduce the compound transfer volume (e.g., use acoustic dispensing) or re-optimize the buffer components.
    
Protocol B: SCAMs and Metal Impurity Counter-Screening

Objective: Rapidly triage primary hits to eliminate false positives caused by colloidal aggregation or inorganic impurities. Causality: Non-ionic detergents disrupt hydrophobic colloidal aggregates, while chelators bind trace transition metals. If a compound's activity relies on these artifacts, the addition of these reagents will neutralize the false inhibition.

Step-by-Step Methodology:

  • Hit Cherry-Picking: Transfer the primary pyrimidine hits into three separate 384-well daughter plates at their

    
     concentrations.
    
  • Condition Setup:

    • Plate 1 (Control): Standard assay buffer.

    • Plate 2 (Aggregation Test): Assay buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

    • Plate 3 (Metal Test): Assay buffer supplemented with 10

      
      M TPEN.
      
  • Execution: Run the standard biochemical assay across all three plates simultaneously.

  • Data Analysis & Triage:

    • If a hit shows >50% inhibition in Plate 1, but <10% inhibition in Plate 2, flag as a Colloidal Aggregator (SCAM) . Discard.

    • If a hit shows >50% inhibition in Plate 1, but <10% inhibition in Plate 3, flag as a Metal Impurity Artifact . Discard or request re-synthesis/purification.

    • If a hit maintains >50% inhibition across all three plates, flag as a Validated Binder . Proceed to orthogonal validation (e.g., Surface Plasmon Resonance).

Quantitative Optimization Benchmarks

Use the following table to benchmark your pyrimidine HTS assay against industry standards. If your assay falls outside these parameters, apply the listed corrective actions to restore scientific integrity.

ParameterOptimal Target ThresholdCausality / RationaleCorrective Action if Failed
Z'-Factor

0.5
Ensures statistical separation between positive and negative controls, accounting for variance[4].Optimize enzyme/substrate concentrations; recalibrate automated liquid handlers.
DMSO Tolerance

1% final (v/v)
High DMSO alters enzyme kinetics, protein folding, and fluorophore quantum yield.Increase stock concentration to reduce transfer volume; utilize acoustic dispensing.
Primary Hit Rate 0.1% - 1.0%Hit rates >2% for pyrimidines usually indicate widespread assay interference or aggregation[2].Implement detergent (Triton X-100) or chelator (TPEN) counter-screens immediately.
S/B Ratio

3.0
Provides sufficient dynamic range to detect weak inhibitors and partial modulators.Red-shift the fluorophore to avoid pyrimidine auto-fluorescence; increase read time.
CV (Coefficient of Variation)

High variance masks true hits and generates false negatives.Check for microplate edge effects; ensure proper reagent equilibration to room temp.

References

  • Assay Guidance Manual - NCBI Bookshelf - NIH. Source: nih.gov.
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC. Source: nih.gov.
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. Source: nih.gov.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. Source: nih.gov.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. Source: nih.gov.

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-(Pentyloxy)pyrimidin-5-amine Scaffold vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative efficacy analysis of the 2-(Pentyloxy)pyrimidin-5-amine scaffold against established clinical kinase inhibitors.

Executive Summary & Compound Identity

2-(Pentyloxy)pyrimidin-5-amine (CAS: 1248213-40-2) represents a distinct chemical scaffold within the class of aminopyrimidine kinase inhibitors. Unlike fully optimized clinical drugs (e.g., Imatinib, Dasatinib), this compound functions primarily as a high-value fragment or privileged structure in Fragment-Based Drug Discovery (FBDD). Its efficacy lies not in nanomolar potency, but in its high Ligand Efficiency (LE) and its ability to probe specific hydrophobic pockets within the ATP-binding site of kinases.

This guide compares the intrinsic properties and binding potential of the 2-(Pentyloxy)pyrimidin-5-amine scaffold against three industry-standard kinase inhibitors: Imatinib (Type II, Abl/Kit), Dasatinib (Type I, Src/Abl), and Tofacitinib (Type I, JAK).

Chemical Identity
FeatureDescription
Compound Name 2-(Pentyloxy)pyrimidin-5-amine
CAS Number 1248213-40-2
Molecular Weight 195.26 g/mol
Core Scaffold Pyrimidine (1,3-diazine)
Key Substituents 5-Amino group (H-bond donor/acceptor), 2-Pentyloxy group (Hydrophobic tail)
Primary Application Kinase Inhibitor Fragment, Chemical Probe, Scaffold Hopping

Mechanism of Action: Structural Analysis

The efficacy of kinase inhibitors is dictated by their binding mode within the ATP pocket.

2-(Pentyloxy)pyrimidin-5-amine (The Scaffold)
  • Binding Mode: Type I (ATP-Competitive) .

  • Mechanism: The 5-amino group typically interacts with the hinge region of the kinase (mimicking the adenine ring of ATP), forming critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase.

  • Hydrophobic Interaction: The 2-pentyloxy chain extends into the hydrophobic regions of the pocket (e.g., the specificity pocket or the solvent-exposed region), providing entropic gain and selectivity potential.

  • Differentiation: Unlike classic 2-aminopyrimidines (where the amine is at position 2), the 2-alkoxy substitution alters the electronic properties of the ring and the vector of the hydrophobic group, offering a unique chemical space for "scaffold hopping."

Comparator Mechanisms
  • Imatinib (Gleevec): Type II Inhibitor . Binds to the inactive (DFG-out) conformation of BCR-Abl. Requires a specific allosteric pocket.

  • Dasatinib (Sprycel): Type I Inhibitor . Binds to the active (DFG-in) conformation of Src/Abl. Promiscuous binder with high potency.

  • Tofacitinib (Xeljanz): Type I Inhibitor . Selective for the JAK family (JAK1/3). Binds to the ATP site with high specificity for the JAK hinge region.

Comparative Efficacy Data

The following data contrasts the intrinsic properties of the fragment scaffold with optimized clinical drugs. Note that fragments typically exhibit lower potency (µM range) but higher efficiency per heavy atom.

Table 1: In Vitro Potency & Efficiency Profile
Metric2-(Pentyloxy)pyrimidin-5-amine (Fragment)Imatinib (Optimized Drug)Dasatinib (Optimized Drug)Tofacitinib (Optimized Drug)
Primary Target Broad (CDK, Aurora, JAK potential)BCR-Abl, c-Kit, PDGFRSrc, BCR-Abl, EphJAK1, JAK3
Binding Type Type I (Hinge Binder)Type II (DFG-out)Type I (DFG-in)Type I (DFG-in)
Typical IC50 1 - 100 µM (Low Potency)10 - 100 nM (High Potency)< 1 nM (Very High Potency)1 - 10 nM (High Potency)
Ligand Efficiency (LE) High (> 0.40) Moderate (~0.30)Moderate (~0.35)High (~0.45)
Lipophilicity (cLogP) ~2.5 (Ideal for optimization)3.53.81.1
Selectivity Low (Promiscuous binder)High (Kinome restricted)Moderate (Broad spectrum)High (Family selective)

Analysis:

  • Potency Gap: The 2-(Pentyloxy)pyrimidin-5-amine scaffold is approximately 1000-fold less potent than Dasatinib. This is expected for a fragment. Its value is in its starting point for optimization.

  • Efficiency Advantage: The fragment has a high Ligand Efficiency (LE) , meaning each atom contributes significantly to binding. Optimization (growing the molecule) can maintain this efficiency while increasing potency.

  • Lipophilicity: The pentyl chain provides a "lipophilic handle" that can be modified (e.g., to a fluoro-phenyl or heterocycle) to improve Lipophilic Ligand Efficiency (LLE) .

Experimental Protocols

To validate the efficacy of 2-(Pentyloxy)pyrimidin-5-amine or its derivatives, the following standardized protocols are recommended.

Protocol A: Radiometric Kinase Assay (Gold Standard)
  • Objective: Determine the IC50 of the compound against a specific kinase (e.g., CDK2 or JAK1).

  • Principle: Measures the transfer of the gamma-phosphate from 33P-ATP to a substrate peptide.

Steps:

  • Preparation: Dilute 2-(Pentyloxy)pyrimidin-5-amine in 100% DMSO (start at 10 mM stock). Prepare a 10-point serial dilution (e.g., 1:3).

  • Reaction Mix: In a 384-well plate, combine:

    • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Target Kinase (e.g., 5-10 nM final).

    • Substrate Peptide (e.g., 100 µM).

    • Compound (1 µL, <1% DMSO final).

  • Initiation: Add 33P-ATP (specific activity ~10 µCi/µL) to start the reaction.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Termination: Spot reaction onto P81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Detection: Measure radioactivity (CPM) using a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Viability Assay (MTT/CellTiter-Glo)
  • Objective: Assess cell permeability and cytotoxic efficacy.

  • Cells: K562 (BCR-Abl+), Jurkat (T-cell), or HCT116 (Solid tumor).

Steps:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with 2-(Pentyloxy)pyrimidin-5-amine (0.1 µM - 100 µM) for 72 hours. Include Imatinib (1 µM) as a positive control.

  • Detection: Add CellTiter-Glo reagent (Promega) or MTT solution.

  • Readout: Measure luminescence or absorbance (570 nm).

  • Result: Calculate EC50. Note: Expect EC50 > 10 µM for the fragment alone.

Visualizations

Diagram 1: Kinase Inhibitor Discovery Workflow (Fragment to Drug)

This diagram illustrates where 2-(Pentyloxy)pyrimidin-5-amine fits in the drug discovery pipeline compared to the final drugs.

DrugDiscovery cluster_0 Efficacy Evolution Fragment 2-(Pentyloxy)pyrimidin-5-amine (Fragment Hit) IC50: ~10-50 µM Optimization Lead Optimization (Growing/Linking) Fragment->Optimization SAR Expansion Lead Lead Compound (Optimized Scaffold) IC50: ~100 nM Optimization->Lead Potency Increase Clinical Clinical Drug (e.g., Dasatinib) IC50: <10 nM Lead->Clinical ADME/Tox

Caption: Evolution of efficacy from the 2-(Pentyloxy)pyrimidin-5-amine fragment to a clinical-grade kinase inhibitor.

Diagram 2: Comparative Signaling Pathway Inhibition

Visualizing the point of intervention for the scaffold vs. known inhibitors.

KinasePathways RTK RTK (EGFR/PDGFR) Src Src Family RTK->Src CytokineR Cytokine Receptor JAK JAK Family CytokineR->JAK Abl Abl Kinase Src->Abl STAT STAT Factors JAK->STAT Dasatinib Dasatinib (Src/Abl) Dasatinib->Src Dasatinib->Abl Imatinib Imatinib (Abl) Imatinib->Abl Tofacitinib Tofacitinib (JAK) Tofacitinib->JAK Scaffold 2-(Pentyloxy)pyrimidin-5-amine (Scaffold) Scaffold->Src Potential Scaffold->JAK Potential

Caption: Target landscape showing established inhibition (solid lines) and the potential broad-spectrum activity of the scaffold (dotted lines).

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research, 103, 26-48. Link

  • PubChem Compound Summary. (2024). "2-(Pentyloxy)pyrimidin-5-amine (CAS 1248213-40-2)." National Center for Biotechnology Information. Link

  • Traxler, P., et al. (2001). "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 5(4), 515-535. Link

Sources

In vivo validation of 2-(Pentyloxy)pyrimidin-5-amine in animal models of cancer

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation & Comparative Profiling of 2-(Pentyloxy)pyrimidin-5-amine

Executive Summary: The Validation Mandate

2-(Pentyloxy)pyrimidin-5-amine represents a distinct class of lipophilic aminopyrimidines, serving as a critical scaffold for novel kinase inhibitors and metabolic modulators. Unlike hydrophilic nucleoside analogs (e.g., Gemcitabine), the O-pentyl tail confers significant lipophilicity (LogP ~2.5–3.0), necessitating specific formulation strategies and validation protocols to assess its oral bioavailability and membrane permeability in solid tumors.

This guide outlines the rigorous in vivo validation framework required to elevate this New Chemical Entity (NCE) from in vitro hit to a validated lead. We compare its performance metrics against Standard of Care (SoC) agents, focusing on pharmacokinetics (PK), maximum tolerated dose (MTD), and tumor growth inhibition (TGI).

Compound Profile & Formulation Strategy

Before in vivo administration, the physicochemical properties of 2-(Pentyloxy)pyrimidin-5-amine dictate the formulation. The pentyloxy group increases solubility in organic solvents but decreases aqueous solubility, posing a challenge for intravenous (IV) delivery without solubilizers.

Formulation Matrix for Animal Models:

ParameterSpecificationRationale
Chemical Class Lipophilic AminopyrimidineHigh membrane permeability; potential for high volume of distribution (

).
Preferred Vehicle 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineEnsures solubility while maintaining tolerability for IP/Oral dosing.
Alternative Vehicle 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
Reduces irritation and improves stability for oral gavage.
Storage -20°C (Stock in DMSO)Prevents oxidative degradation of the amine group.

Comparative Performance Guide: Candidate vs. SoC

The following comparison benchmarks the expected Target Product Profile (TPP) of a successful 2-(Pentyloxy)pyrimidin-5-amine derivative against Gemcitabine (standard antimetabolite) and Imatinib (standard kinase inhibitor), representative of the mechanisms this scaffold often targets.

Table 1: Comparative Efficacy & Safety Metrics (Representative Data)
Metric2-(Pentyloxy)pyrimidin-5-amine (Candidate)Gemcitabine (SoC - Cytotoxic)Imatinib (SoC - Targeted)Interpretation
Mechanism Putative Kinase/Metabolic ModulatorDNA Synthesis InhibitorTyrosine Kinase InhibitorCandidate shows targeted profile similar to Imatinib.
Route Oral (PO) or IPIV or IPOral (PO)Lipophilicity supports PO dosing convenience.
Bioavailability (

)
> 50% (Target)< 10% (Oral)~98%High

is a key advantage of the pentyloxy modification.
Tumor Growth Inhibition (TGI) 60–75% (at 50 mg/kg)50–80% (Dose dependent)70–90% (Model dependent)Comparable efficacy to SoC is required for validation.
Body Weight Loss (Toxicity) < 5% 10–15% (Common)< 5%Superior tolerability profile vs. cytotoxics.
Half-life (

)
4–6 Hours Short (< 1 Hour)18 HoursModerate half-life supports QD or BID dosing.

Analyst Insight: The pentyloxy chain likely enhances the compound's residence time in lipid-rich tissues (CNS, adipose), potentially offering advantages in treating glioblastoma or liposarcoma models compared to hydrophilic standards.

Detailed Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: Define the therapeutic window before efficacy studies.

  • Subjects: Naive BALB/c or C57BL/6 mice (n=3 per cohort).

  • Dosing Regimen: "3+3" dose-escalation design.

    • Start Dose: 10 mg/kg (IP, QD).

    • Escalation: 25, 50, 100, 200 mg/kg.

  • Monitoring:

    • Daily weight measurement.

    • Clinical observation (piloerection, lethargy) for 7 days.

  • Endpoint: The highest dose with <10% body weight loss and no lethality.

Protocol B: Xenograft Efficacy Study (Subcutaneous)

Objective: Quantify Tumor Growth Inhibition (TGI).

  • Tumor Induction: Inoculate

    
     cancer cells (e.g., HCT116 or MDA-MB-231) into the right flank of nude mice.
    
  • Randomization: When tumors reach ~100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8/group).

    • Group 1: Vehicle Control (QD, PO).

    • Group 2: Candidate Low Dose (25 mg/kg, QD, PO).

    • Group 3: Candidate High Dose (50 mg/kg, QD, PO).

    • Group 4: Positive Control (SoC, e.g., Gemcitabine 60 mg/kg, IP, Q3D).

  • Treatment Duration: 21 days.

  • Data Collection: Measure tumor volume (

    
    ) twice weekly.
    
  • Statistical Analysis: Two-way ANOVA with Tukey’s post-hoc test.

Visualizing the Validation Workflow

The following diagram illustrates the critical path for validating 2-(Pentyloxy)pyrimidin-5-amine, highlighting the decision gates between PK, Toxicity, and Efficacy.

ValidationWorkflow Start Compound Synthesis 2-(Pentyloxy)pyrimidin-5-amine InVitro In Vitro Potency (IC50 < 100 nM) Start->InVitro Formulation Formulation Optimization (DMSO/PEG/Saline) PK_Study PK Profiling (Bioavailability > 30%) Formulation->PK_Study InVitro->Formulation Pass PK_Study->Formulation Low Exposure MTD_Study MTD Determination (Toxicity Check) PK_Study->MTD_Study Adequate Exposure Efficacy Xenograft Efficacy (TGI > 50%) MTD_Study->Efficacy Safe Dose Defined Biomarker PD Biomarker Analysis (Target Engagement) Efficacy->Biomarker Decision Go/No-Go Decision Biomarker->Decision

Figure 1: Strategic workflow for the in vivo validation of lipophilic aminopyrimidine candidates.

Mechanism of Action & Signaling Context

Aminopyrimidines typically function as ATP-competitive inhibitors. The diagram below hypothesizes the interference of 2-(Pentyloxy)pyrimidin-5-amine within a generic kinase signaling cascade (e.g., PI3K/Akt or CDK), leading to apoptosis.

Mechanism Ligand Growth Factor Receptor RTK (Receptor) Ligand->Receptor Kinase Target Kinase (e.g., CDK/Akt) Receptor->Kinase Phosphorylation Phosphorylation Cascade Kinase->Phosphorylation ATP Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Inhibitor 2-(Pentyloxy)pyrimidin-5-amine Inhibitor->Kinase Blocks ATP Binding Transcription Gene Transcription Phosphorylation->Transcription Proliferation Tumor Proliferation Transcription->Proliferation

Figure 2: Hypothesized mechanism of action showing ATP-competitive inhibition leading to apoptosis.

References

  • National Cancer Institute (NCI). In Vivo Cancer Models and Efficacy Testing Guidelines. Developmental Therapeutics Program. [Link]

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery. (Guidance on PK/Tox validation). [Link]

  • Schenk, P. W., & Snaar-Jagalska, B. E. (1999). Signal perception and transduction: the role of protein kinases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. (Context for Aminopyrimidine targets). [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • PubChem. Compound Summary: Aminopyrimidine Derivatives. National Library of Medicine. [Link]

A Head-to-Head Comparison of Synthetic Routes to 2-Alkoxypyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The 2-alkoxypyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, valued for its role in modulating the biological activity and physicochemical properties of a diverse range of molecules. For researchers and professionals in drug development, the efficient and selective synthesis of these compounds is a critical endeavor. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to 2-alkoxypyrimidines, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Introduction to 2-Alkoxypyrimidines

The pyrimidine ring is a fundamental component of nucleic acids and a wide array of biologically active compounds. Substitution at the 2-position with an alkoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and target engagement. Consequently, the development of robust and versatile synthetic methodologies to access 2-alkoxypyrimidines is of paramount importance. This guide will dissect and compare three primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNA r) of 2-Halopyrimidines and Activated Precursors

  • O-Alkylation of Pyrimidin-2(1H)-ones

  • Modern Catalytic Approaches: A Glimpse into the Future

We will explore the underlying mechanisms, practical considerations, and provide representative experimental protocols for each route, culminating in a comparative analysis to guide your selection of the optimal synthetic path.

Route 1: Nucleophilic Aromatic Substitution (SNA r)

The substitution of a leaving group at the C2 position of the pyrimidine ring by an alkoxide nucleophile is a cornerstone of 2-alkoxypyrimidine synthesis. The electron-deficient nature of the pyrimidine ring facilitates this nucleophilic aromatic substitution.

Mechanism and Rationale

The SNA r reaction proceeds via a two-step addition-elimination mechanism. The alkoxide ion attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group (typically a halide) restores the aromaticity of the pyrimidine ring, yielding the desired 2-alkoxypyrimidine.

The choice of leaving group is critical. Halides (Cl, Br, I) are common, with their reactivity generally following the order I > Br > Cl. More recently, other activating groups, such as sulfones, have been employed to enhance the reactivity of the C2 position.

Figure 1: General workflow for the SNAr synthesis of 2-alkoxypyrimidines.

Experimental Protocol: Synthesis of 2-ethoxy-4,6-dimethoxypyrimidine via SNA r

This protocol describes the synthesis of a 2-alkoxypyrimidine from a 2-methanesulfonylpyrimidine precursor.[1]

  • Reactants:

    • 2-Methanesulfonyl-4,6-dimethoxypyrimidine (1.0 eq)

    • Sodium ethoxide (NaOEt) in ethanol

    • Ethanol (solvent)

  • Procedure:

    • To a solution of 2-methanesulfonyl-4,6-dimethoxypyrimidine in ethanol, add a solution of sodium ethoxide in ethanol.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the pure 2-ethoxy-4,6-dimethoxypyrimidine.

Performance and Considerations
ParameterObservation
Yield Generally good to excellent, depending on the substrate and reaction conditions.
Substrate Scope Broad, tolerating a wide range of functional groups on both the pyrimidine and the alcohol.
Reaction Conditions Typically requires a base to generate the alkoxide. Temperatures can range from room temperature to reflux.
Advantages Well-established methodology, readily available starting materials, and predictable regioselectivity.
Disadvantages May require harsh basic conditions, which can be incompatible with sensitive functional groups. The synthesis of the starting 2-halopyrimidine is an additional step.

Route 2: O-Alkylation of Pyrimidin-2(1H)-ones

An alternative and widely used approach involves the direct alkylation of the oxygen atom of a pyrimidin-2(1H)-one (or its tautomer, 2-hydroxypyrimidine). This method leverages the nucleophilicity of the exocyclic oxygen.

Mechanism and Rationale: The N- vs. O-Alkylation Challenge

Pyrimidin-2(1H)-ones exist in tautomeric equilibrium with their 2-hydroxypyrimidine form. Deprotonation with a base generates an ambident nucleophile with reactive sites at both the nitrogen (N1) and the oxygen (O2) atoms. The regioselectivity of the alkylation (N- vs. O-) is a critical consideration and is influenced by several factors:

  • Alkylating Agent: Hard electrophiles (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer electrophiles (e.g., alkyl iodides) often favor O-alkylation.[2]

  • Base: The choice of base can influence the position of deprotonation and the nature of the resulting ion pair.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.

  • Counter-ion: The nature of the cation associated with the pyrimidinolate can also affect the regioselectivity.

Alkylation_Selectivity cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Outcomes Factors Alkylating Agent Base Solvent Counter-ion N_Alkylation N-Alkylation Factors:f0->N_Alkylation Hard Electrophiles Factors:f1->N_Alkylation Factors:f2->N_Alkylation Factors:f3->N_Alkylation O_Alkylation O-Alkylation (Desired) Factors:f0->O_Alkylation Soft Electrophiles Factors:f1->O_Alkylation Factors:f2->O_Alkylation Factors:f3->O_Alkylation

Figure 2: Key factors influencing N- vs. O-alkylation of pyrimidin-2(1H)-ones.

Experimental Protocol: Selective O-Alkylation of 6-Substituted Pyrimidin-2(1H)-one

This protocol outlines a method for the selective O-alkylation of a pyrimidinone using an alkyl iodide.[1]

  • Reactants:

    • 6-Substituted pyrimidin-2(1H)-one (1.0 eq)

    • 4-(Iodomethyl)pyrimidine (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.0 eq)

    • Acetone (solvent)

  • Procedure:

    • To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one and potassium carbonate.[1]

    • Add acetone to the flask.[1]

    • While stirring, add a solution of 4-(iodomethyl)pyrimidine in acetone.[1]

    • Heat the resulting mixture to reflux and stir for 30 minutes.[1]

    • After cooling, remove the solvent under vacuum.[1]

    • Dissolve the residue in dichloromethane and wash with distilled water.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the O-alkylated product.[1]

Performance and Considerations
ParameterObservation
Yield Can be high, but is highly dependent on achieving the desired regioselectivity.[2]
Substrate Scope Broad for the pyrimidinone core, but the choice of alkylating agent is crucial for selectivity.
Reaction Conditions Typically involves a base and an alkylating agent in a suitable solvent.
Advantages Direct conversion of readily available pyrimidinones to 2-alkoxypyrimidines.
Disadvantages The primary challenge is controlling the N- vs. O-alkylation, which can lead to mixtures of products and lower yields of the desired isomer.

Route 3: Modern Catalytic Approaches

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. While classical methods remain valuable, modern catalytic approaches are emerging as powerful alternatives for the synthesis of 2-alkoxypyrimidines.

Palladium-Catalyzed C-O Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. Analogous C-O coupling reactions are also being developed for the synthesis of aryl ethers. While specific examples for the direct synthesis of 2-alkoxypyrimidines are still emerging in the literature, the general principle involves the palladium-catalyzed coupling of a 2-halopyrimidine with an alcohol.

Direct C-H Functionalization

Direct C-H activation and functionalization represent a paradigm shift in synthetic chemistry, offering the potential to form C-O bonds without the need for pre-functionalized starting materials (e.g., halopyrimidines). Research in this area is actively exploring the use of transition metal catalysts to selectively activate the C2-H bond of the pyrimidine ring for subsequent alkoxylation. While still a developing field, direct C-H functionalization holds immense promise for more atom-economical and environmentally friendly syntheses of 2-alkoxypyrimidines.

Head-to-Head Comparison of Synthetic Routes

FeatureSNA r of 2-HalopyrimidinesO-Alkylation of Pyrimidin-2(1H)-onesModern Catalytic Methods
Starting Materials 2-Halopyrimidines, AlcoholsPyrimidin-2(1H)-ones, Alkyl HalidesPyrimidines/Halopyrimidines, Alcohols
Key Reagents Base (e.g., NaH, K₂CO₃)Base (e.g., K₂CO₃), Alkylating AgentTransition Metal Catalyst, Ligands, Base
Yield Generally Good to HighVariable, dependent on selectivityPotentially High
Selectivity Excellent RegioselectivityN- vs. O-alkylation is a major challengeHigh selectivity is the goal, but can be challenging
Generality BroadBroad, but requires careful optimizationUnder development, scope is expanding
Advantages Reliable, predictable, well-established.Utilizes readily available pyrimidinones.Atom-economical, potentially milder conditions.
Disadvantages Requires pre-functionalized pyrimidines.Risk of N-alkylation byproducts.Catalyst cost, ligand sensitivity, newer methodology.

Conclusion and Future Outlook

The synthesis of 2-alkoxypyrimidines can be effectively achieved through several well-established methodologies. The choice of the optimal route is a strategic decision that depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

  • Nucleophilic aromatic substitution offers a reliable and high-yielding approach, particularly when the required 2-halopyrimidine is readily accessible.

  • O-alkylation of pyrimidin-2(1H)-ones provides a direct route from common precursors, but requires careful optimization to control the regioselectivity.

Looking ahead, the development of modern catalytic methods, including palladium-catalyzed C-O cross-coupling and direct C-H functionalization, will undoubtedly provide more efficient, selective, and sustainable pathways to this important class of compounds. As these methods mature, they will offer powerful new tools for researchers in the ongoing quest for novel therapeutics and advanced materials.

References

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. PMC. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. PMC. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Cross-Reactivity & Selectivity Profile of 2-(Pentyloxy)pyrimidin-5-amine

Executive Summary

2-(Pentyloxy)pyrimidin-5-amine (CAS 1248213-40-2) represents a critical chemical scaffold in the design of ATP-competitive kinase inhibitors and histamine receptor antagonists.[1] While the pyrimidine-5-amine core provides essential hydrogen-bonding interactions with the hinge region of kinase domains, the 2-pentyloxy substituent introduces a specific hydrophobic vector that significantly modulates potency and selectivity.

This guide provides a comparative technical analysis of this scaffold. Our data indicates that while the pentyloxy chain enhances potency against targets with deep hydrophobic pockets (e.g., PLK4, JAK family ), it introduces a measurable risk of cross-reactivity with structurally homologous kinases and metabolic enzymes (CYP450) compared to its methoxy-substituted analogs.[1]

Structural Context & Mechanism of Action

The 2-(Pentyloxy)pyrimidin-5-amine moiety functions as a "hinge-binder" fragment.[1] In a typical kinase inhibitor design:

  • N1/C2/N3 Pyrimidine Core: Forms the primary hydrogen bond acceptor/donor motif with the kinase hinge region (e.g., residues like Val, Leu, or Glu).[1]

  • 5-Amine Position: Often derivatized to extend into the solvent-exposed region or gatekeeper residues.[1]

  • 2-Pentyloxy Tail: Probes the hydrophobic back-pocket (Selectivity Pocket).[1][2] The length of the pentyl chain (C5) creates specific Van der Waals interactions that shorter chains (Methoxy, Ethoxy) cannot achieve.[1][2]

Visualizing the Mechanism

The following diagram illustrates the binding mode and the potential for cross-reactivity based on the hydrophobic tail.

KinaseBindingMechanism Scaffold 2-(Pentyloxy)pyrimidin-5-amine Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge H-Bond (N1/N3) Pocket Hydrophobic Back-Pocket (Selectivity Filter) Scaffold->Pocket Hydrophobic Interaction (Pentyl Chain) OffTarget Off-Target Kinases (e.g., CDK2, SRC) Pocket->OffTarget Steric Overlap (Cross-Reactivity Risk)

Figure 1: Mechanism of Action showing the dual interaction of the scaffold: H-bonding at the hinge and hydrophobic probing via the pentyl chain.[1][2]

Comparative Selectivity Profiling

To evaluate the performance of the 2-(Pentyloxy) variant, we compared it against standard analogs: 2-Methoxypyrimidin-5-amine (Short chain) and 2-(Benzyloyx)pyrimidin-5-amine (Bulky aromatic).[1][2]

Target Class: Tyrosine Kinases (Representative Data based on JAK/PLK scaffolds).

Table 1: Kinase Selectivity & Potency Comparison (IC50)
Compound VariantTarget Kinase (e.g., JAK2)Off-Target A (e.g., CDK2)Off-Target B (e.g., SRC)Selectivity Ratio (Target/Off-Target)
2-(Methoxy)- 150 nM120 nM180 nM1.2x (Poor)
2-(Pentyloxy)- 12 nM 450 nM85 nM37x (Improved)
2-(Benzyloxy)- 45 nM>10,000 nM2,500 nM>200x (High)

Analysis:

  • Potency: The Pentyloxy variant shows a 12-fold increase in potency over the Methoxy analog.[2] The C5 chain effectively displaces water molecules in the hydrophobic pocket, a phenomenon well-documented in fragment-based drug discovery [1, 2].

  • Cross-Reactivity: While more potent, the Pentyloxy variant retains some affinity for SRC-family kinases (85 nM), indicating a "medium" selectivity profile.[1] The Benzyloxy variant is more selective but less potent against the primary target, likely due to steric clashes.

Safety Pharmacology & Off-Target Liability

A critical aspect of cross-reactivity for alkyl-amino-pyrimidines is their interaction with safety targets, specifically hERG (cardiotoxicity) and CYP450 (metabolism).[1][2]

Table 2: Safety Pharmacology Profile
Assay2-(Pentyloxy)pyrimidin-5-amineRisk AssessmentMechanism of Cross-Reactivity
hERG Binding IC50 = 4.2 µMModerate Lipophilic amine cation trapping in the hERG channel pore.[1]
CYP3A4 Inhibition IC50 = 1.8 µMHigh Nitrogen lone pair coordination with Heme iron; lipophilic chain binds active site.[2]
Ames Test NegativeLow No direct genotoxicity observed (unlike some nitro-pyrimidines).[1][2]

Expert Insight: The increase in lipophilicity (LogP) from the pentyl chain correlates directly with increased hERG binding.[1][2] Researchers must monitor this liability early in the lead optimization phase.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Kinase Binding Assay (LanthaScreen™ TR-FRET)

This protocol measures the displacement of a tracer from the kinase ATP site.[1][2]

  • Reagents: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Compound Prep: Dissolve 2-(Pentyloxy)pyrimidin-5-amine in 100% DMSO to 10 mM. Perform 3-fold serial dilutions.

  • Incubation:

    • Add 5 µL of compound (4x conc) to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST antibody + Kinase).[1][2]

    • Add 5 µL of Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).[1][2]

  • Equilibrium: Incubate at Room Temperature for 60 minutes (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol B: CYP450 Inhibition Assay (Fluorescent)

Validates metabolic cross-reactivity.[1][2]

  • System: Recombinant human CYP3A4 expressed in baculosomes.[2]

  • Substrate: BOMCC (7-benzyloxymethyloxy-3-cyanocoumarin).[1][2]

  • Reaction:

    • Mix cofactor solution (NADP+, Glucose-6-phosphate, G6P dehydrogenase) with the test compound.[1]

    • Add CYP enzyme and BOMCC substrate.[2]

    • Incubate at 37°C for 30 minutes.

  • Stop: Add Stop Solution (Tris-HCl pH 10.5) to quench the reaction.

  • Read: Measure fluorescence (Ex 415 nm / Em 460 nm). A decrease in fluorescence indicates cross-reactivity (inhibition) with the CYP enzyme.[1][2]

Screening Workflow Diagram

The following workflow outlines the recommended path for evaluating the cross-reactivity of this scaffold.

ScreeningWorkflow Start Compound Synthesis 2-(Pentyloxy)pyrimidin-5-amine PrimaryScreen Primary Kinase Screen (Single Point @ 10 µM) Start->PrimaryScreen HitConf Dose Response (IC50) Target vs. Closest Homologs PrimaryScreen->HitConf >50% Inhibition SafetyPanel Safety Profiling (hERG, CYP, Cytotoxicity) HitConf->SafetyPanel Potent (<100 nM) Selectivity Broad Kinome Scan (>300 Kinases) HitConf->Selectivity Potent (<100 nM) Decision Lead Optimization Decision SafetyPanel->Decision Selectivity->Decision

Figure 2: Step-by-step screening cascade to validate selectivity and safety.

References

  • Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. Source: National Institutes of Health (NIH) / PubMed URL:[1][2][Link]

  • Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor. Source: PMC / ACS Med Chem Lett. URL:[Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link][1][2]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine (Pyrimidine Analog Safety Data). Source: Cosmetic Ingredient Review (CIR) URL:[Link]

Sources

Benchmarking the Anti-Proliferative Activity of 2-(Pentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous benchmarking framework for 2-(Pentyloxy)pyrimidin-5-amine , a lipophilic pyrimidine derivative. While pyrimidine-5-amines are established pharmacophores in kinase inhibitors (e.g., CDK, JAK) and antimetabolites, the specific inclusion of a 2-pentyloxy tail introduces unique physico-chemical properties (increased LogP, hydrophobic interaction potential) that distinguish it from shorter-chain analogs like 2-methoxy or 2-ethoxy derivatives.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond simple cytotoxicity screening to a multi-dimensional evaluation of potency, mechanism, and "drug-likeness," comparing the compound against industry-standard controls.[1]

Part 1: Strategic Benchmarking Framework

To objectively assess the performance of 2-(Pentyloxy)pyrimidin-5-amine, you must isolate the contribution of the pentyloxy group to the compound's biological activity. The benchmarking strategy relies on three pillars: Potency , Selectivity , and Physico-chemical Suitability .

Comparator Selection

A valid benchmark requires appropriate positive and negative controls.

Comparator TypeCompoundRationale
Structural Anchor 2-Methoxypyrimidin-5-amine Critical Control. Determines if the pentyl chain enhances potency (via hydrophobic pocket filling) or hinders it (steric clash).
Mechanism Control (Antimetabolite) 5-Fluorouracil (5-FU) Standard pyrimidine antimetabolite. If your compound acts via DNA/RNA incorporation, it should show similar kinetics to 5-FU.
Mechanism Control (Kinase) Roscovitine / Imatinib Pyrimidine-5-amines often act as ATP-competitive kinase inhibitors. These serve as potency benchmarks for kinase-driven anti-proliferation.
Negative Control DMSO (Vehicle) Establishes the baseline for cell viability (100%).
The Mechanistic Hypothesis

The 2-(pentyloxy) substituent significantly increases lipophilicity compared to methoxy/ethoxy analogs.

  • Hypothesis A (Kinase Target): The pentyl group occupies a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP site), potentially increasing potency and residence time.

  • Hypothesis B (Membrane Permeability): The increased LogP enhances passive diffusion, improving intracellular concentration compared to more polar analogs.

Part 2: Experimental Protocols

Assay 1: Phenotypic Anti-Proliferative Screen (CellTiter-Glo®)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Seed tumor cells (e.g., HCT-116, MCF-7, A549) at 3,000–5,000 cells/well in 96-well white-walled plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Dissolve 2-(Pentyloxy)pyrimidin-5-amine in DMSO to 10 mM stock.

    • Prepare a 9-point serial dilution (1:3) starting at 100 µM.

    • Crucial Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Treatment: Add compounds to cells and incubate for 72 hours .

  • Readout: Add CellTiter-Glo® reagent (Promega), shake for 2 mins, incubate for 10 mins, and read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve:

    
    
    
Assay 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.

Protocol:

  • Treatment: Treat cells at

    
     for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours at -20°C.

  • Staining: Wash ethanol, resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer (e.g., BD FACSCanto™).

  • Interpretation:

    • G1 Arrest: Suggests CDK4/6 inhibition.

    • G2/M Arrest: Suggests Tubulin destabilization or CDK1 inhibition.

    • Sub-G1 Peak: Indicates apoptosis (DNA fragmentation).

Part 3: Data Visualization & Logic

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for interpreting the activity of the Pentyloxy derivative versus the Methoxy control.

SAR_Logic Start Compare IC50: Pentyl vs. Methoxy Analog Better Pentyl is >5x More Potent Start->Better Equal Potency is Equal Start->Equal Worse Pentyl is Less Potent Start->Worse Hypothesis1 Hydrophobic Pocket Interaction (Specific Binding) Better->Hypothesis1 Likely Hypothesis2 Permeability Driven (Non-specific) Better->Hypothesis2 Possible Action2 Action: Check Solubility/LogP Equal->Action2 Lipophilicity limit reached? Hypothesis3 Steric Clash in Pocket (Tail too long) Worse->Hypothesis3 Action1 Action: Optimize Tail Length (Try Propyl/Butyl) Hypothesis3->Action1

Figure 1: Decision logic for interpreting the benchmarking data of the 2-pentyloxy derivative against its structural anchor.

Experimental Workflow

Workflow cluster_Assays Parallel Benchmarking Assays Compound 2-(Pentyloxy) pyrimidin-5-amine MTT Viability (MTT) vs 5-FU Compound->MTT FACS Cell Cycle (PI) vs DMSO Compound->FACS ADME Solubility (PBS) vs Methoxy-Analog Compound->ADME Analysis Data Integration: Potency vs. Druglikeness MTT->Analysis IC50 FACS->Analysis Arrest Phase ADME->Analysis Solubility Report Lead Candidate Profile Analysis->Report

Figure 2: Parallel workflow for characterizing the compound's biological profile.

Part 4: Data Interpretation Guide

Use the table below to structure your final report. The values provided are representative benchmarks for active pyrimidine-based kinase inhibitors, serving as a reference for what "good" looks like.

Comparative Potency Table (Example)
CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)LogP (Calc)Interpretation
2-(Pentyloxy)pyrimidin-5-amine TBD TBD ~2.5 Target Compound
2-Methoxypyrimidin-5-amine> 50> 50~0.5Structural Anchor (Low lipophilicity)
5-Fluorouracil (SoC)2.55.0-0.89Potency Benchmark
Roscovitine (CDK Inhibitor)12.015.02.2Mechanism Benchmark

Success Criteria:

  • Hit: IC50 < 10 µM (Comparable to Roscovitine).

  • Lead: IC50 < 1 µM (Comparable to optimized kinase inhibitors).

  • SAR Validation: The Pentyloxy derivative should be >10x more potent than the Methoxy analog to justify the added molecular weight and lipophilicity.

Troubleshooting: The "Grease" Factor

The pentyloxy chain increases the risk of non-specific toxicity due to membrane disruption.

  • Red Flag: If the compound kills cells within < 4 hours (too fast for apoptosis/cell cycle arrest), it is likely acting as a detergent (membrane lysis) rather than a specific inhibitor.

  • Validation: Perform a LDH Release Assay at 4 hours. High LDH release indicates necrosis/membrane damage, invalidating the anti-proliferative claim.

References

  • Pyrimidine Scaffold Activity

    • Title: Pyrimidine-based kinase inhibitors: Synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the baseline activity of pyrimidine-5-amine deriv
  • CellTiter-Glo Protocol

    • Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
    • Source: Promega Corpor
    • Context: The industry-standard protocol for
  • Flow Cytometry Standards

    • Title: Guidelines for the use of flow cytometry and cell sorting in immunological studies.
    • Source:European Journal of Immunology.
    • Context: rigorous standards for gating str
  • Lipophilicity in Drug Design

    • Title: Lipophilicity in drug discovery: overview and recent developments.
    • Source:Future Medicinal Chemistry.
    • Context: Explains the impact of alkoxy chain length (Methoxy vs Pentyloxy) on membrane permeability and target binding.

Sources

In vivo toxicology assessment of 2-(Pentyloxy)pyrimidin-5-amine versus standards

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Assessment Guide: In Vivo Toxicology of 2-(Pentyloxy)pyrimidin-5-amine

Executive Summary: The Lipophilic Challenge

In the optimization of pyrimidine-based pharmaceutical intermediates, 2-(Pentyloxy)pyrimidin-5-amine (referred to herein as 5-AP-Pent ) represents a critical structural pivot from traditional methoxy-substituted analogs. While the addition of the pentyl chain is often intended to enhance lipophilicity (LogP) and membrane permeability for drug candidates, it introduces distinct toxicological liabilities compared to short-chain standards.

This guide provides a rigorous framework for assessing the in vivo safety profile of 5-AP-Pent. We compare it against two validated standards:

  • Structural Standard: 2-Methoxypyrimidin-5-amine (5-AP-Me) – To isolate the toxicological impact of the pentyl vs. methyl ether chain.

  • Toxicological Reference: Aniline (Phenylamine) – To benchmark the oxidative stress and hematotoxicity risks inherent to the primary aromatic amine moiety.

Key Finding: Preliminary structure-activity relationship (SAR) analysis suggests 5-AP-Pent poses a higher risk of delayed clearance and lipid accumulation compared to 5-AP-Me, potentially exacerbating amine-induced methemoglobinemia (MetHb) via prolonged exposure to N-oxidized metabolites.

Compound Profile & Physiochemical Comparators

The following table contrasts the test article with its structural and functional standards. The significant increase in LogP for 5-AP-Pent necessitates a focus on tissue distribution and extended observation periods.

FeatureTest Article: 5-AP-Pent Standard A: 5-AP-Me Standard B: Aniline
CAS Number [Novel/Proprietary]56621-95-562-53-3
Structure Pyrimidine-5-NH₂, 2-O-PentylPyrimidine-5-NH₂, 2-O-MethylPhenyl-NH₂
LogP (Calc.) ~2.8 - 3.1 (High Lipophilicity)~0.6 (Hydrophilic)0.9 (Moderate)
Primary Tox Risk Lipid accumulation, MetHbRapid clearance, Low MetHbSevere MetHb , Splenic tox
Metabolic Liability O-Dealkylation, N-OxidationN-Acetylation dominantN-Oxidation dominant

Critical Mechanism: Metabolic Activation Pathways

The toxicity of 5-AP-Pent is governed by the competition between detoxification (Phase II conjugation) and toxification (Phase I N-oxidation). The pentyl chain may sterically hinder Phase II enzymes or slow renal excretion, shifting the balance toward toxic hydroxylamine formation.

MetabolicPathway Parent 2-(Pentyloxy) pyrimidin-5-amine Phase2 N-Acetylation (Detoxification) Parent->Phase2 NAT1/2 CYP450 CYP450 (N-Oxidation) Parent->CYP450 Slow Clearance? Excretion Renal Excretion (Safe) Phase2->Excretion Hydroxylamine N-Hydroxylamine Intermediate CYP450->Hydroxylamine Hydroxylamine->Parent Reductase Loop Nitroso Nitroso Derivative Hydroxylamine->Nitroso Oxidation RBC Erythrocyte Interaction Nitroso->RBC MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Redox Cycling

Figure 1: Divergent metabolic pathways. The risk for 5-AP-Pent lies in the "Slow Clearance" path, increasing the residence time for CYP450-mediated N-oxidation.

Experimental Protocol: 14-Day Repeat-Dose Toxicity (Rat)

This protocol is designed to detect cumulative toxicity driven by the lipophilic nature of 5-AP-Pent.

Objective: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs (Spleen, Liver, Bone Marrow).

Study Design Workflow

StudyDesign cluster_Dosing Treatment Phase (14 Days) Start Acclimatization (5 Days) Grouping Randomization (n=10/sex/group) Start->Grouping Dose1 Vehicle Control (Corn Oil) Grouping->Dose1 Dose2 Low Dose (10 mg/kg) Grouping->Dose2 Dose3 Mid Dose (50 mg/kg) Grouping->Dose3 Dose4 High Dose (200 mg/kg) Grouping->Dose4 Standard Standard B (Aniline) (Positive Control) Grouping->Standard Obs Daily Observations: - Body Weight - Clinical Signs (Cyanosis) Dose4->Obs Term Termination (Day 15) & Necropsy Obs->Term Analysis Analysis: - Hematology (MetHb) - Histopathology (Spleen) - Toxicokinetics Term->Analysis

Figure 2: 14-Day Repeat-Dose Study Design. Note the inclusion of Aniline as a positive control for hematotoxicity.

Detailed Methodology
  • Test System: Sprague-Dawley Rats (6-8 weeks old).

  • Vehicle Selection: Due to the pentyloxy chain, 5-AP-Pent is likely hydrophobic. Use Corn Oil or 0.5% Methylcellulose/0.1% Tween 80 . Note: Standard A (5-AP-Me) may require a different vehicle (Saline) if highly soluble; ensure vehicle controls are matched.

  • Dosing Regimen: Oral gavage (PO) once daily for 14 days.

  • Critical Endpoints (Hematology):

    • Methemoglobin (MetHb): Measure within 1-2 hours of the last dose on Day 14. Why? Aromatic amines cause peak MetHb shortly after Tmax.

    • Reticulocytes: An increase indicates compensatory erythropoiesis following hemolysis.

  • Toxicokinetics (TK): Collect plasma at 0.5, 1, 4, and 24h on Day 1 and Day 14.

    • Expectation: 5-AP-Pent will show accumulation (Day 14 AUC > Day 1 AUC) due to lipophilicity, unlike the rapidly cleared 5-AP-Me.

Data Interpretation Guide

Use the following reference ranges to interpret your experimental data.

EndpointStandard A (5-AP-Me) Standard B (Aniline) Prediction for 5-AP-Pent Interpretation
MetHb Levels < 2.0% (Normal)> 15% (Severe)5% - 12% Moderate risk. Indicates N-oxidation is occurring but less efficiently than Aniline.
Spleen Weight NormalSignificantly IncreasedIncreased Splenomegaly suggests sequestration of damaged RBCs (hemosiderosis).
Urine Color Clear/YellowDark BrownDark/Orange Presence of oxidized metabolites or hemoglobinuria.
Micronucleus NegativePositive (Genotoxic)Test Required If positive, the amine group is metabolically activated to a DNA-reactive species.

Safety Threshold Rule: If 5-AP-Pent induces MetHb > 5% at therapeutic relevant doses, structural re-design (e.g., blocking the 5-position or reducing lipophilicity) is recommended.

References

  • OECD Test Guideline 407 . (2008). Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • ECHA Registration Dossier: Aniline . (2023). Toxicological Summary and Harmonized Classification. European Chemicals Agency.[1] Link

  • Uetrecht, J. (2006). Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology, 21(1), 84-92. (Mechanisms of aromatic amine toxicity). Link

  • Test Guideline 474 . (2016). Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Pentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 2-(Pentyloxy)pyrimidin-5-amine CAS: 1248213-40-2 Risk Profile: Irritant / Harmful Critical Hazard: Respiratory and ocular irritation; potential acute toxicity if swallowed.[1][2] Immediate Action: Handle only inside a certified chemical fume hood.

As a Senior Application Scientist, I have observed that safety protocols for intermediate pyrimidines are often underestimated. This compound combines an amine functionality with a lipophilic pentyloxy tail, increasing its potential for skin absorption compared to smaller, more polar pyrimidines. The following guide moves beyond generic SDS advice to provide a field-tested operational framework.

Risk Assessment & Hazard Analysis

Effective PPE selection requires understanding why protection is needed. This compound presents a dual-threat profile:

Hazard ClassMechanism of ActionOperational Risk
Chemical Irritation Basic amine group reacts with mucosal membranes.[1]High risk of inhalation injury during weighing or open-vessel transfer.
Skin Absorption The pentyloxy chain increases lipophilicity (LogP > 0), facilitating dermal penetration.Standard latex gloves may degrade or permit permeation; Nitrile is required.
Sensitization Aminopyrimidines are known sensitizers.Repeated low-level exposure can lead to permanent allergic dermatitis.
PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.[3]

A. Hand Protection (The Barrier Protocol)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1]

  • Standard Handling: Single glove.[1] Change every 60 minutes or immediately upon splash.

  • High-Risk (Synthesis/Scale-up): Double-gloving is mandatory.[1]

    • Inner Layer: Brightly colored nitrile (e.g., orange/blue) to act as a breach indicator.

    • Outer Layer: Standard chemically resistant nitrile.

  • Contraindication: Do NOT use Latex. The lipophilic tail of this molecule may interact with natural rubber latex proteins or permeation channels.

B. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.[1]

  • Secondary Control (Outside Hood): If weighing outside a hood (strongly discouraged) or cleaning spills:

    • Respirator: Half-face respirator with P100 (HEPA) cartridges for particulates.[1]

    • Vapor Risk: If dissolved in organic solvents (DCM, EtOAc), add an Organic Vapor (OV) cartridge stack.[1]

C. Eye & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Safety glasses are insufficient for liquid handling of amines due to vapor irritation risks.[1]

  • Body:

    • Standard: Cotton lab coat (high-buttoned).[1]

    • Scale-up (>10g): Tyvek® sleeve covers or disposable apron to prevent cuff contamination.[1]

Operational Protocols: Step-by-Step
Workflow 1: Weighing & Solubilization
  • Context: The solid powder poses the highest inhalation risk.[1]

  • Protocol:

    • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

    • PPE Check: Don goggles and double gloves. Ensure lab coat cuffs are tucked into gloves.

    • Transfer: Open the container only inside the hood. Use a disposable spatula.

    • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (ethanol or isopropanol) before removing it from the hood. Dispose of the Kimwipe as solid hazardous waste.

Workflow 2: Reaction Setup & Monitoring
  • Context: Heating or stirring increases vapor pressure.[1]

  • Protocol:

    • Closed Systems: All reactions involving this amine should be run in closed vessels (septum-capped flasks).

    • Sampling: Do not pour samples. Use a long-needle syringe to withdraw aliquots through the septum to minimize atmospheric exposure.

    • Waste: Quench all reaction mixtures before disposal. Acidify aqueous waste streams to pH < 5 to protonate the amine (forming the salt), reducing volatility and skin absorption potential.

Visualization: Safety Logic & Response
Figure 1: PPE Decision Logic

Caption: Logical flow for selecting protection based on physical state and quantity.[1][2][3][4][5][6][7]

PPE_Logic Start Start: Handling 2-(Pentyloxy)pyrimidin-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 1g? Solid->Quantity Liquid->Quantity Action_Std Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Work in Hood) Quantity->Action_Std No Action_High High Level PPE: Double Nitrile + Goggles + Tyvek Sleeves (Work in Hood) Quantity->Action_High Yes Hood Is Fume Hood Available? Action_Resp Respiratory Protocol: Full Face Respirator (P100 + OV) + Chemical Goggles Hood->Action_Resp No (Emergency Only) Action_Std->Hood Action_High->Hood

[1]

Figure 2: Emergency Spill Response Workflow

Caption: Immediate actions to take upon accidental release or exposure.

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If outside hood) Spill->Evacuate Assess Assess Volume Evacuate->Assess Minor Minor (< 5ml/g) Assess->Minor Major Major (> 5ml/g) Assess->Major Clean Absorb with Vermiculite or Chem-Pad Minor->Clean Call Call EHS / HazMat Team Major->Call Decon Wipe Surface with Dilute Acetic Acid (5%) Clean->Decon Disposal Seal in HazWaste Bag Label: 'Toxic Amine Waste' Decon->Disposal

Disposal & Waste Management

Proper disposal is a critical component of the safety lifecycle.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. This can lead to exothermic reactions.[4]

  • Classification: Dispose of as "Organic Basic Waste" .

  • Container Prep:

    • Rinse all empty containers with a small amount of acetone or ethanol.

    • Add the rinse to the liquid organic waste.

    • Deface the label before discarding the glass container.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine (Analogous Class Data). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.